molecular formula C43H34ClNO5 B1443255 Fmoc-Tyr(2-Cltrt)-OH CAS No. 350241-80-4

Fmoc-Tyr(2-Cltrt)-OH

Cat. No.: B1443255
CAS No.: 350241-80-4
M. Wt: 680.2 g/mol
InChI Key: XYAWVRLFZHVTNW-FAIXQHPJSA-N
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Description

Fmoc-Tyr(2-Cltrt)-OH is a useful research compound. Its molecular formula is C43H34ClNO5 and its molecular weight is 680.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAWVRLFZHVTNW-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Art of Orthogonal Protection: A Technical Guide to Fmoc and 2-Chlorotrityl Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis, achieving the desired sequence with high fidelity and purity is paramount. The strategic use of protecting groups is the cornerstone of this endeavor. This technical guide provides a deep dive into a powerful orthogonal protection strategy employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and the highly acid-labile 2-chlorotrityl (2-Cltrt) resin for C-terminal anchoring. This combination offers a robust and versatile platform for the synthesis of complex peptides and fully protected peptide fragments, which are crucial building blocks for convergent synthesis strategies and the development of novel peptide-based therapeutics. We will explore the underlying chemical principles, provide field-proven protocols, and offer insights into the critical parameters that ensure a successful synthesis campaign.

The Principle of Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, relies on the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The success of this methodology hinges on the concept of orthogonal protection . This principle dictates that the different classes of protecting groups used in the synthesis (temporary N-terminal, permanent side-chain, and resin linker) can be removed under distinct chemical conditions, without affecting the others.[1] This allows for the selective deprotection of the N-terminus for chain elongation, while the side-chain protecting groups and the peptide-resin linkage remain intact. The Fmoc/tBu strategy is a classic example of orthogonal protection, where the Fmoc group is removed by a base, and the tert-butyl (tBu)-based side-chain protecting groups are cleaved by a strong acid.

The combination of the Fmoc group for N-terminal protection and the 2-chlorotrityl (2-Cltrt) resin for C-terminal anchoring introduces an additional layer of orthogonality. The 2-Cltrt linker is exceptionally sensitive to acid, allowing for the cleavage of the peptide from the resin under very mild acidic conditions that do not affect the commonly used tBu or benzyl (Bzl)-based side-chain protecting groups.[2][3] This unique feature is particularly advantageous for the synthesis of fully protected peptide fragments, which can be later assembled in solution or on a solid support to create larger, more complex peptides.

The Key Players: Fmoc and 2-Chlorotrityl Groups

The Fmoc Group: A Base-Labile Guardian

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used temporary protecting group for the α-amino function of amino acids in modern SPPS.[4] Its popularity stems from its remarkable stability to a wide range of reagents and its facile removal under mild basic conditions.

Mechanism of Fmoc Deprotection: The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A secondary amine base, typically piperidine in dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. This generates a stabilized carbanion, which then readily eliminates dibenzofulvene and a carbamate anion. The carbamate anion subsequently decarboxylates to release the free amine of the peptide.[5]

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc-NH-Peptide->Carbanion + Piperidine Piperidine Piperidine Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene E1cB Elimination Carbamate Carbamate Anion Carbanion->Carbamate Free_Amine H2N-Peptide Carbamate->Free_Amine Decarboxylation

Caption: Mechanism of Fmoc deprotection.

The 2-Chlorotrityl (2-Cltrt) Resin: A Highly Acid-Labile Anchor

The 2-chlorotrityl chloride resin is a polystyrene-based solid support that offers several advantages in SPPS.[4][6] Its bulky trityl linker sterically hinders the N-terminal amino group of the first amino acid, effectively preventing the formation of diketopiperazine, a common side reaction, especially with proline or other conformationally constrained amino acids at the C-terminus.[5]

The most significant feature of the 2-Cltrt resin is its extreme acid lability. The ester bond linking the peptide to the resin can be cleaved under exceptionally mild acidic conditions, leaving acid-labile side-chain protecting groups, such as Boc and tBu, completely intact.[2][3] This allows for the generation of fully protected peptide fragments, a key advantage for convergent peptide synthesis strategies.

Mechanism of Cleavage from 2-Cltrt Resin: The cleavage is an acid-catalyzed process that proceeds through the formation of a stable trityl cation. The protonation of the ester carbonyl oxygen is followed by the departure of the peptide carboxylic acid and the formation of the resonance-stabilized 2-chlorotrityl cation, which remains attached to the resin.

Cltrt_Cleavage Peptide_Resin Peptide-COO-Trt-Resin Protonation Protonated Intermediate Peptide_Resin->Protonation + H+ Protected_Peptide Protected Peptide-COOH Protonation->Protected_Peptide Cleavage Trityl_Cation 2-ClTrt+ -Resin Protonation->Trityl_Cation

Caption: Mechanism of peptide cleavage from 2-Cltrt resin.

Experimental Protocols and Workflow

The successful implementation of the Fmoc/2-Cltrt strategy relies on meticulous execution of the experimental procedures. The following protocols are designed to be self-validating, with explanations for each critical step.

Loading the First Amino Acid onto 2-Cltrt Resin

The attachment of the first Fmoc-protected amino acid to the 2-Cltrt resin is a crucial step that determines the overall yield and purity of the final peptide. High loading efficiencies can be achieved under mild conditions.[2][3]

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

  • Amino Acid Solution Preparation: In a separate flask, dissolve 0.6 to 1.0 equivalents of the Fmoc-amino acid (relative to the resin's substitution capacity) in anhydrous DCM.

  • Base Addition: Add 2.0 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution.

  • Coupling Reaction: Add the amino acid/DIPEA solution to the swollen resin and agitate the mixture at room temperature for 25-60 minutes.

  • Capping: To block any unreacted chlorotrityl groups, add a small amount of methanol and continue to agitate for 15-30 minutes.

  • Washing: Thoroughly wash the resin with DCM, DMF, and finally DCM again to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Causality: The use of a sub-stoichiometric amount of the Fmoc-amino acid minimizes the risk of racemization and double incorporation.[2] DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. Capping with methanol is essential to prevent the formation of deletion sequences in the subsequent coupling steps.

ParameterRecommended ConditionRationale
Fmoc-Amino Acid Equivalents 0.6 - 1.0Minimizes racemization and double incorporation.
Solvent Anhydrous Dichloromethane (DCM)Good swelling properties for polystyrene resins and dissolves reactants.
Base Diisopropylethylamine (DIPEA)Non-nucleophilic base that does not compete with the amino acid for reaction with the resin.
Reaction Time 25 - 60 minutesSufficient for high loading efficiency without significant side reactions.
Capping Agent MethanolEffectively quenches unreacted chlorotrityl groups.
Fmoc-SPPS Elongation Cycle

The peptide chain is elongated through a series of repetitive cycles of Fmoc deprotection and amino acid coupling.[4]

Workflow:

SPPS_Cycle Start Start with Fmoc-AA-2-Cltrt Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle End Repeat for next amino acid or proceed to cleavage Wash2->End

Caption: The Fmoc-SPPS Elongation Cycle.

Detailed Steps:

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[7]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene adducts.

  • Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA, collidine) in DMF. Agitate for 30-60 minutes.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the cycle until the desired peptide sequence is assembled.

Cleavage of the Protected Peptide from the 2-Cltrt Resin

The final step is the selective cleavage of the fully protected peptide from the 2-Cltrt resin. The choice of the cleavage cocktail is critical to ensure complete cleavage without premature removal of side-chain protecting groups.

Recommended Cleavage Cocktails:

Cleavage CocktailReaction TimeExpected YieldRemarks
AcOH/TFE/DCM (1:1:8) 15 - 60 min> 95%A standard and effective cocktail for complete cleavage with minimal side-chain deprotection.[2][3][8]
1% TFA in DCM 5 x 2 min> 90%A very mild condition suitable for highly sensitive protecting groups.
2% TFA in Anisole 30 - 60 min> 90%A "greener" alternative to DCM with a higher boiling point, which can be beneficial for preventing premature deprotection of very labile groups.[9]
HFIP/DCM (1:4) 30 - 60 min> 95%Hexafluoroisopropanol (HFIP) is a highly effective solvent for this cleavage.

Protocol (using AcOH/TFE/DCM):

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Suspend the resin in a freshly prepared mixture of acetic acid (AcOH), trifluoroethanol (TFE), and DCM in a 1:1:8 ratio.[8] Agitate at room temperature for 30 minutes.

  • Filtration: Filter the resin and collect the filtrate.

  • Washing: Wash the resin with a small volume of the cleavage cocktail and then with DCM. Combine all filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the DCM and TFE.

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the fully protected peptide.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Conclusion and Future Perspectives

The orthogonal protection strategy employing the Fmoc group and the 2-Cltrt resin is a powerful and versatile tool in the arsenal of the peptide chemist. Its ability to generate fully protected peptide fragments with high purity and yield has been instrumental in the synthesis of complex peptides and small proteins. The mild cleavage conditions preserve the integrity of acid-labile side-chain protecting groups, enabling convergent synthesis strategies that are often more efficient than linear SPPS for long sequences.

As the field of peptide therapeutics continues to expand, the demand for robust and efficient synthetic methodologies will only increase. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently apply the Fmoc/2-Cltrt strategy to their synthetic challenges. Future advancements may focus on the development of even more environmentally friendly cleavage cocktails and the automation of the entire process, from synthesis to purification of protected peptide fragments.

References

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthesis of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. Cleave Protected Peptides from 2-Chloro-Trityl Resin. [Link]

  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845. [Link]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-520. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Cleavage from Resin. [Link]

  • Semantic Scholar. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical reviews, 113(2), 805-843. [Link]

  • García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Methods and Protocols, 6(5), 82. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Pathak, T. P., & Miller, S. J. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2415-2422. [Link]

  • Missing Link: Enabling Loading of 2-Chlorotrityl Chloride Resin in N-Butylpyrrolidinone as a Green Solvent. (2022). Organic Process Research & Development, 26(5), 1476-1483. [Link]

  • da Costa, J. B. N., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24, 1531-1543. [Link]

  • Li, X., Song, Y., & Li, Y. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11851. [Link]

Sources

Introduction: The Indispensable Role of Controlled Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Physicochemical Properties of Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of peptide synthesis, medicinal chemistry, and drug development, amino acids are the fundamental chiral building blocks. However, their inherent polyfunctionality—possessing at least one amine and one carboxylic acid group, and often a reactive side chain—presents a significant challenge. Uncontrolled, these groups can react non-selectively, leading to polymerization, side reactions, and a complex mixture of unwanted products.[1][2] The strategic use of protecting groups is the cornerstone of modern peptide and protein chemistry, enabling the precise, stepwise assembly of complex biomolecules.[][4]

A protecting group is a chemical moiety that temporarily masks a reactive functional group, rendering it inert to specific reaction conditions.[2][4] An ideal protecting group is easily introduced, stable throughout subsequent synthetic steps, and can be selectively removed under mild conditions without affecting other parts of the molecule.[1][][5] This concept of "orthogonality," where different protecting groups can be removed independently of one another, is fundamental to complex multi-step syntheses.[1][5]

This guide provides a deep dive into how the introduction of these protecting groups profoundly alters the core physicochemical properties of amino acids. Understanding these shifts is not merely academic; it is critical for optimizing reaction conditions, enhancing solubility, ensuring chiral purity, and ultimately, designing successful synthetic strategies and developing effective therapeutics. We will explore the causality behind these changes and provide field-proven insights into their practical implications.

Fundamentals of Amino Acid Protecting Groups

To control the sequence of peptide bond formation, the α-amino group of the incoming amino acid must be temporarily blocked while its carboxyl group is activated for coupling.[6][7][8] Similarly, reactive functionalities on the 20 common amino acid side chains (e.g., the ε-amino group of lysine, the thiol of cysteine, or the carboxyl group of aspartic acid) must also be masked to prevent undesirable side reactions.[1][6]

Protecting groups are broadly classified based on the functional group they protect and, more importantly, their cleavage (deprotection) mechanism. The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups for α-amine protection.

  • Boc/Bzl Strategy: Utilizes the acid-labile Boc group for temporary Nα-protection and more robust, yet still acid-labile, benzyl-based groups (Bzl) for permanent side-chain protection. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acids like hydrofluoric acid (HF).

  • Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection.[1] This orthogonal scheme allows for milder overall conditions, as the repetitive Nα-deprotection is done with a base (e.g., piperidine), while the final cleavage uses a moderate acid like trifluoroacetic acid (TFA).[1][]

The choice between these strategies is dictated by the target peptide's sequence; for instance, the Fmoc strategy is preferred for peptides containing acid-sensitive residues.[]

Table 1: Overview of Common Amino Acid Protecting Groups

Protecting GroupAbbreviationStructureTarget FunctionalityCleavage ConditionKey Characteristics
tert-ButyloxycarbonylBoc(CH₃)₃COCO-α-Amine, Side-Chain AmineStrong Acid (e.g., TFA, HCl)Stable to bases and nucleophiles. Widely used in Boc/Bzl SPPS.[4]
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁O₂-α-AmineBase (e.g., 20% Piperidine in DMF)Stable to acids. The cornerstone of Fmoc/tBu SPPS.[][10]
BenzyloxycarbonylCbz or ZC₆H₅CH₂OCO-α-Amine, Side-Chain AmineCatalytic Hydrogenolysis, Strong AcidA classic group, primarily used in solution-phase synthesis.[5][6]
tert-ButyltBu(CH₃)₃C-Side-Chain Carboxyl/HydroxylStrong Acid (e.g., TFA)Used for Asp, Glu, Ser, Thr, Tyr in Fmoc/tBu SPPS.[1]
TritylTrt(C₆H₅)₃C-Side-Chain Amide/Thiol/HydroxylMild Acid (e.g., TFA)Bulky group used for Asn, Gln, Cys, His. Improves solubility.[6]
2,2,4,6,7-Pentamethyldihydrofuran-5-sulfonylPbfC₁₃H₁₇O₅S-Side-Chain Guanidino (Arg)Strong Acid (e.g., TFA)Standard for Arg protection in Fmoc/tBu SPPS.

Core Physicochemical Properties of Protected Amino Acids

The covalent attachment of a protecting group, often a large, non-polar moiety, dramatically transforms the zwitterionic nature of a free amino acid. This has profound consequences on its behavior in different chemical environments.

Solubility

A free amino acid's zwitterionic state leads to high aqueous solubility but poor solubility in the organic solvents typically used for peptide coupling (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)). Protecting groups are essential for rendering the amino acid soluble in these non-polar environments.[11][12]

  • Causality: By masking the charged amino and carboxyl groups, protecting groups eliminate the zwitterionic character and introduce large, hydrophobic hydrocarbon structures (e.g., the tert-butyl group of Boc or the fluorenyl group of Fmoc). This significantly increases the molecule's overall non-polar character, thereby enhancing its solubility in organic media.[]

  • Field Insights: The choice of side-chain protection can be critical for solubility. For example, unprotected Fmoc-Asn-OH and Fmoc-Gln-OH are notoriously insoluble in DMF.[6] Introducing a trityl (Trt) group to the side-chain amide, yielding Fmoc-Asn(Trt)-OH, dramatically improves solubility to levels comparable with other protected amino acids, facilitating its use in automated synthesizers.[6] Similarly, backbone protection strategies are sometimes employed for "difficult sequences" prone to aggregation, as they disrupt inter-chain hydrogen bonding and increase solubility.[13]

Acidity/Basicity (pKa Values)

Protecting groups fundamentally alter the ionizable nature of an amino acid.

  • α-Amino Group: A free α-amino group typically has a pKa around 9-10. By converting the amine into a carbamate (as with Boc and Fmoc), its basicity is effectively eliminated. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it non-protonatable under typical physiological or synthetic conditions. This is the very essence of protection: preventing the amine from acting as a nucleophile.[2]

  • α-Carboxyl Group: A free α-carboxyl group has a pKa of ~2-3. When protected, for instance as a methyl or benzyl ester, its acidic proton is removed, and it can no longer be deprotonated. In SPPS, the C-terminal carboxyl group is anchored to the resin, which serves as its protection.[1]

  • Side Chains: The pKa values of ionizable side chains are also influenced by adjacent protecting groups due to electronic and steric effects, although they are typically protected themselves until the final cleavage step.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[14][15] It is quantified by the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a given pH.[16]

  • Causality: The addition of bulky, non-polar protecting groups like Boc, Fmoc, and Trt drastically increases the lipophilicity of an amino acid.[] These groups mask polar, hydrogen-bonding functionalities and add significant hydrocarbon character, shifting the molecule's partitioning preference from an aqueous phase to a non-polar (lipophilic) phase like octanol.

  • Field Insights: While high lipophilicity is beneficial for organic solvent solubility during synthesis, it can be a double-edged sword in drug design. For peptide therapeutics, a delicate balance of lipophilicity is required for membrane permeability without causing poor aqueous solubility or non-specific binding.[17] The LogD at physiological pH (7.4) is a more relevant predictor of in-vivo behavior than LogP for molecules with ionizable groups.[16][17]

Table 2: Estimated Lipophilicity of Alanine Derivatives

CompoundStructureCalculated LogPPhysicochemical Implication
L-AlanineCH₃CH(NH₂COOH)-2.86Hydrophilic, zwitterionic
Boc-L-AlanineBoc-NHCH(CH₃)COOH0.45Significantly more lipophilic, soluble in organic solvents
Fmoc-L-AlanineFmoc-NHCH(CH₃)COOH3.21Highly lipophilic due to large aromatic system
Cbz-L-AlanineCbz-NHCH(CH₃)COOH1.62Lipophilic, intermediate between Boc and Fmoc
Calculated LogP values are estimates and can vary between prediction algorithms. They are presented for comparative purposes.
Chemical Stability and Orthogonality

The stability of a protecting group dictates the entire synthetic strategy. The principle of orthogonality—the ability to remove one group in the presence of others—is paramount.[1][5]

  • Boc Group: Stable to bases, nucleophiles, and catalytic hydrogenation. It is readily cleaved by moderate to strong acids (e.g., 50% TFA in Dichloromethane).[6]

  • Fmoc Group: Stable to acidic conditions. It is cleaved by bases, typically a 20-50% solution of piperidine in DMF, via an E1cB elimination mechanism.[]

  • Cbz Group: Stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids.

  • Side-Chain Groups (tBu, Trt, Pbf): These are designed to be stable to the conditions used for temporary Nα-deprotection (e.g., piperidine for Fmoc strategy) but are removed during the final acid-mediated cleavage from the resin.[1][]

This differential stability allows for the selective deprotection of the α-amine for chain elongation, while the side chains remain protected until the synthesis is complete.[7]

Analytical Techniques for Characterization

Verifying the identity, purity, and properties of protected amino acids is a critical quality control step. A suite of analytical techniques is employed.[18]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment.[] Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The retention time of a protected amino acid is a direct reflection of its lipophilicity. HPLC is also used to determine enantiomeric purity using chiral columns or chiral derivatizing agents.

  • Mass Spectrometry (MS): Provides an exact mass measurement, confirming the molecular weight and elemental composition of the protected amino acid. It is indispensable for verifying that the correct protecting group has been successfully installed.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the covalent attachment of the protecting group to the correct position on the amino acid and revealing the overall molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbamate carbonyl stretch (~1700 cm⁻¹) characteristic of Boc and Fmoc groups.[21]

Implications in Key Applications

The physicochemical properties of protected amino acids are not just theoretical concepts; they are the practical drivers of success in major scientific endeavors.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cyclic process involving the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[22][23] The properties of the protected amino acids are critical at every step.

  • Solubilization: The protected amino acid must be fully dissolved in the reaction solvent (e.g., DMF) for efficient delivery and coupling.

  • Coupling: The protected amino acid, with its carboxyl group pre-activated, reacts with the free N-terminus of the resin-bound peptide. The inertness of the protecting groups prevents side reactions.

  • Washing: The resin is washed to remove excess reagents. The solubility of the protected peptide chain in the wash solvents is crucial.

  • Deprotection: The Nα-protecting group (e.g., Fmoc) is selectively removed to reveal a new free amine, ready for the next cycle.[22]

This cycle's efficiency, and thus the final peptide's purity and yield, is directly dependent on the predictable solubility, stability, and reactivity of the protected amino acid building blocks.[]

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated n times) Deprotection 1. Nα-Deprotection (e.g., Piperidine for Fmoc) Property: Base-lability of Fmoc Wash1 2. Washing (e.g., DMF) Property: Solubility of peptide-resin Deprotection->Wash1 Removes cleaved protecting group Coupling 3. Coupling (Activated Protected AA) Property: Solubility & Stability of P-AA Wash1->Coupling Prepares for coupling Wash2 4. Washing (e.g., DMF) Property: Solubility of peptide-resin Coupling->Wash2 Adds next AA Wash2->Deprotection Prepares for next cycle FinalCleavage Final Cleavage & Deprotection (e.g., TFA) Property: Acid-lability of side-chain PGs & linker Wash2->FinalCleavage After n cycles Start Resin-Bound C-Terminal AA Start->Deprotection

Caption: A typical Solid-Phase Peptide Synthesis (SPPS) cycle using the Fmoc/tBu strategy.

Drug Discovery and Development

In medicinal chemistry, modifying a peptide or small molecule with protecting groups can be a deliberate strategy to create a prodrug . A prodrug is an inactive compound that is converted into an active drug in the body.

  • Improving Bioavailability: A highly polar peptide drug may have poor oral bioavailability because it cannot cross the lipid membranes of the gut. Attaching a lipophilic protecting group can enhance its absorption. This group is later cleaved by enzymes in the body to release the active drug.

  • Targeted Delivery: Protecting groups can be designed to be cleaved only at the target site (e.g., in a tumor environment with a specific pH or enzyme profile), thereby increasing efficacy and reducing systemic side effects.

The rational design of such strategies relies entirely on a quantitative understanding of how protecting groups modulate lipophilicity, stability, and susceptibility to metabolic enzymes.

Experimental Protocol: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol provides a self-validating method for determining the pH-dependent lipophilicity (LogD) of a protected amino acid.

Objective: To measure the LogD of Boc-Alanine at pH 7.4.

Materials:

  • Boc-L-Alanine

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)

  • Volumetric flasks, separatory funnels, pipettes

  • HPLC system with a UV detector and a C18 column

  • pH meter

Methodology:

  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and pH 7.4 buffer in a large separatory funnel.

    • Shake vigorously for 30 minutes and let the phases separate overnight.

    • Carefully collect each phase. These are your pre-saturated solvents. Causality: This ensures that the partitioning measurement is not skewed by the mutual miscibility of the two solvents.

  • Standard Curve Preparation:

    • Prepare a stock solution of Boc-Alanine (e.g., 1 mg/mL) in the saturated buffer.

    • Create a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) in the same buffer.

    • Inject each standard onto the HPLC and record the peak area.

    • Plot peak area vs. concentration to generate a linear standard curve (R² > 0.99). Trustworthiness: A linear standard curve validates the quantification method.

  • Partitioning Experiment:

    • Accurately weigh ~1 mg of Boc-Alanine into a vial.

    • Add a precise volume of saturated buffer (e.g., 5.0 mL) and a precise, equal volume of saturated n-octanol (5.0 mL).

    • Shake the vial vigorously at a constant temperature (e.g., 25°C) for 1 hour to allow equilibrium to be reached.

    • Centrifuge the vial at low speed to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous (buffer) phase .

    • Analyze this aliquot by HPLC using the same method as for the standard curve.

    • Use the standard curve to determine the final concentration of Boc-Alanine in the aqueous phase ([AA]aq).

  • Calculation:

    • Calculate the initial concentration ([AA]initial) from the weight of the compound and the total volume of the aqueous phase.

    • Calculate the concentration in the octanol phase by mass balance: [AA]oct = ([AA]initial - [AA]aq).

    • Calculate LogD: LogD₇.₄ = log₁₀ ( [AA]oct / [AA]aq )

Conclusion

The act of protecting an amino acid is a profound chemical modification that extends far beyond simply preventing a reaction. It is a strategic tool that fundamentally alters the molecule's solubility, lipophilicity, and ionic character. For the peptide chemist, these changes are leveraged to control the complex orchestration of synthesis, ensuring high yield and purity. For the drug development professional, these same principles can be applied to rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. A thorough, quantitative understanding of these physicochemical properties is therefore not just beneficial—it is an absolute requirement for innovation and success in the molecular sciences.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Link provided via Sci-Hub due to paywall, direct link not available)
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • ResearchGate. (2009). Amino Acid-Protecting Groups | Request PDF. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Gabrijelčič, B., et al. (2021). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Journal of Cheminformatics, 13(1), 73. Retrieved from [Link]

  • Sosic, I., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7436-7443. Retrieved from [Link]

  • ResearchGate. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis. Retrieved from [Link]

  • Sosic, I., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7436-7443. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(16), 5194-5210. Retrieved from [Link]

  • Servage, K. A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(19), 5945-5954. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. CHIMIA International Journal for Chemistry, 74(4), 232-241. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • ChemRxiv. (2024). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. Retrieved from [Link]

  • Smith, A. J. (1997). Amino acid analysis. Methods in Enzymology, 289, 419-426. Retrieved from [Link]

  • ResearchGate. (2023). Protecting Groups in Peptide Synthesis | Request PDF. Retrieved from [Link]

  • Jiskra, J., et al. (2018). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Journal of Pharmaceutical Sciences, 107(3), 791-804. Retrieved from [Link]

Sources

Methodological & Application

Selective deprotection of Tyr(2-Cltrt) side chain on-resin

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Selective On-Resin Deprotection of the Tyr(2-Cltrt) Side Chain

Audience: Researchers, scientists, and drug development professionals.

Guide to Orthogonal Deprotection: Mastering the Selective Cleavage of Tyr(2-Cltrt) On-Resin

Authored by: Gemini, Senior Application Scientist

This document provides a detailed guide for the selective removal of the 2-chlorotrityl (2-Cltrt) protecting group from the side chain of a tyrosine residue while the peptide remains anchored to the solid-phase support. This technique is a cornerstone of advanced peptide synthesis, enabling site-specific modifications such as phosphorylation, glycosylation, or labeling on the tyrosine hydroxyl group. We will explore the underlying chemical principles, present validated protocols, and offer insights into process optimization and troubleshooting.

The Principle of Orthogonality: Why Selective Deprotection Matters

In modern Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, an orthogonal protection scheme is paramount.[1][2] Orthogonality refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others.[1] The 2-Cltrt group is exceptionally acid-labile, far more so than the tert-butyl (tBu) or Boc groups used for protecting other side chains (e.g., Asp(OtBu), Ser(tBu), Lys(Boc)) or the peptide's attachment to many common resins.[3]

This hyper-sensitivity allows for its removal using very dilute acid, leaving the rest of the peptide's protecting groups and its linkage to the resin intact.[4][5] This strategy opens the door for complex, post-synthesis modifications of the now-exposed tyrosine side chain before the final global deprotection and cleavage from the resin.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the 2-Cltrt ether linkage is an acid-catalyzed process. The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the highly stable 2-chlorotrityl carbocation. This cation is stabilized by resonance across its three phenyl rings. The extreme stability of this leaving group is the primary reason for its high acid sensitivity.

G cluster_0 On-Resin Tyr(2-Cltrt) cluster_1 Selective Deprotection Resin Resin Support Peptide Peptide Chain Resin->Peptide Tyr ...-Tyr-... Peptide->Tyr O O Tyr->O Deprotected_Tyr ...-Tyr-OH ClTrt 2-Cl-Trt O->ClTrt Released_Cation 2-Cl-Trt Cation ClTrt->Released_Cation Cleavage Reagents Dilute Acid (e.g., 1-2% TFA in DCM) Reagents->O H⁺

Caption: Acid-catalyzed cleavage of the 2-Cltrt group from a resin-bound tyrosine.

Experimental Protocols for Selective Deprotection

Successful selective deprotection requires careful control of acid concentration and reaction time to avoid premature cleavage of other protecting groups or the peptide from the resin. Below are two validated methods.

Method A: Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for selectively removing the 2-Cltrt group.[4][6] The low concentration of TFA is sufficient to cleave the hyper-labile 2-Cltrt ether while leaving tBu-based groups untouched.[7]

Materials:

  • Peptide-resin containing the Tyr(2-Cltrt) residue

  • Dichloromethane (DCM), synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or Pyridine

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel (syringe or automated synthesizer vessel)

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 20-30 minutes. Drain the solvent.

  • Preparation of Deprotection Cocktail: Prepare a 1% (v/v) solution of TFA in DCM. For 10 mL, add 100 µL of TFA to 9.9 mL of DCM. It is critical to prepare this solution fresh.

  • Deprotection Reaction:

    • Add the 1% TFA/DCM solution (10 mL per gram of resin) to the swollen resin.

    • Gently agitate or shake the mixture at room temperature.

    • Perform this treatment in short, repeated cycles. A typical protocol is 5 treatments of 2 minutes each.[6]

    • After each 2-minute treatment, drain the acidic solution into a flask containing a neutralizing agent like pyridine or DIEA (approx. 1.5 equivalents relative to the TFA used) to immediately quench the reaction.

  • Resin Washing: After the final acid treatment, wash the resin thoroughly to remove residual acid and the cleaved 2-chlorotrityl cation.

    • Wash with DCM (3 x 10 mL).

    • Wash with 10% DIEA in DCM (2 x 10 mL) to ensure complete neutralization on the resin.

    • Wash with DCM (3 x 10 mL).

    • Wash with DMF (3 x 10 mL).

    • Wash with MeOH (2 x 10 mL).

    • Wash with DCM (3 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next synthetic step.

Method B: Acetic Acid / Trifluoroethanol (TFE) / DCM Mixture

This method uses a weaker acidic system, providing an even milder alternative for highly sensitive sequences.[3][8] It is particularly useful when maximum preservation of other acid-labile groups is essential.

Materials:

  • Peptide-resin containing the Tyr(2-Cltrt) residue

  • Acetic Acid (AcOH)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Standard washing solvents (DMF, MeOH)

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 20-30 minutes. Drain the solvent.

  • Preparation of Deprotection Cocktail: Prepare a cleavage mixture of AcOH/TFE/DCM in a 1:1:8 (v/v/v) ratio.[8] For 10 mL, mix 1 mL AcOH, 1 mL TFE, and 8 mL DCM.

  • Deprotection Reaction:

    • Add the AcOH/TFE/DCM mixture (10-15 mL per gram of resin) to the swollen resin.

    • Agitate the suspension at room temperature for 30-60 minutes.[3] The optimal time may vary depending on the peptide sequence and should be determined via a test cleavage (see Section 3).

  • Filtration and Washing:

    • Filter the deprotection solution from the resin.

    • Wash the resin with the cleavage mixture (2 x 10 mL).

    • Wash thoroughly with DCM (3 x 10 mL).

    • Wash with DMF (3 x 10 mL).

    • Wash with MeOH (2 x 10 mL).

  • Drying: Dry the resin under vacuum.

Comparative Summary of Deprotection Conditions

ParameterMethod A: Dilute TFAMethod B: AcOH/TFE/DCMKey Considerations
Reagents 1-2% TFA in DCMAcetic Acid / TFE / DCM (1:1:8)TFA is a stronger acid; AcOH is milder.
Reaction Time 5 x 2 minutes (repeated short cycles)30-60 minutes (single treatment)Shorter, repeated TFA treatments minimize side reactions.
Orthogonality Excellent; preserves tBu, Boc, Pbf.Exceptional; very mild conditions.Method B is preferred for exceptionally acid-sensitive peptides.
Workup Requires immediate quenching/neutralization.Standard solvent washes.Quenching is critical for Method A to prevent over-exposure to acid.

Workflow for Verification and Quality Control

Trust in a protocol comes from self-validation. Before committing the bulk of your material, a small-scale test cleavage is essential to confirm complete deprotection and assess the stability of other protecting groups.

Test Cleavage Protocol:
  • Sample Collection: After the deprotection protocol, take a small sample of the resin (approx. 5-10 mg).

  • Global Cleavage: Treat this small sample with a standard global cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 1-2 hours to cleave the peptide from the resin and remove all other acid-labile side-chain groups.

  • Analysis:

    • Precipitate the cleaved peptide with cold ether.

    • Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze the sample using LC-MS.

  • Data Interpretation:

    • Successful Deprotection: The mass spectrum should show a dominant peak corresponding to the molecular weight of the peptide with a free hydroxyl group on the target tyrosine.

    • Incomplete Deprotection: A peak corresponding to the mass of the peptide with the 2-Cltrt group still attached will be visible.

    • Loss of Other Groups: Check for unexpected mass losses that would indicate the unintended removal of other protecting groups (e.g., loss of a tBu group).

Sources

Strategic Synthesis of Fully Protected Peptide Fragments Using Fmoc-Tyr(2-Cltrt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Peptide Synthesis

Introduction: Beyond Linear Synthesis

The landscape of peptide science is increasingly dominated by complex targets that transcend simple linear sequences. The synthesis of large proteins, cyclic peptides, and post-translationally modified analogues necessitates sophisticated strategies beyond the scope of conventional, sequential solid-phase peptide synthesis (SPPS). Convergent synthesis, wherein smaller, fully protected peptide fragments are synthesized and then ligated together, has emerged as a powerful solution to these challenges. This approach mitigates the cumulative yield losses associated with long, linear syntheses and facilitates the purification of intermediates.

The cornerstone of a successful fragment-based strategy is the ability to generate these protected building blocks efficiently and with high fidelity. This requires a synthetic methodology that allows for the assembly of a peptide chain on a solid support, followed by its cleavage under conditions so mild that all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain firmly in place. The 2-chlorotrityl (2-Clt) linkage, typically employed via 2-chlorotrityl chloride (2-CTC) resin, is the preeminent tool for this purpose.[1]

This application note provides a detailed technical guide on the strategic use of 2-CTC resin in conjunction with Fmoc-Tyr(2-Cltrt)-OH for the synthesis of fully protected peptide fragments. We will delve into the causality behind the protocols, offering field-proven insights to empower researchers, scientists, and drug development professionals in this advanced area of peptide chemistry.

The 2-Chlorotrityl Resin: A Chemist's scalpel

The choice of solid support is a critical determinant in the synthesis of protected fragments. The 2-chlorotrityl chloride resin is uniquely suited for this task due to the extreme acid lability of the ester linkage it forms with the C-terminal amino acid.

Key Advantages of the 2-Clt Linkage:

  • Exceptional Acid Sensitivity: The bond between the peptide's C-terminus and the resin can be cleaved with very dilute acid solutions (e.g., 1% Trifluoroacetic Acid) or non-TFA based cocktails, conditions under which standard side-chain protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are completely stable.[2][3][4]

  • Suppression of Racemization: The steric hindrance of the trityl group effectively prevents racemization of the C-terminal residue during the initial loading step, a common problem with other resins, particularly for sensitive residues like Cysteine and Histidine.[5][6]

  • Minimization of Diketopiperazine Formation: For sequences prone to this side reaction (e.g., when Proline is the second residue), the bulk of the 2-Clt linker significantly hinders the intramolecular cyclization that leads to diketopiperazine formation.[5][6]

The inherent chemical properties of the 2-CTC resin make it the gold standard for producing peptide acids destined to be used as building blocks in convergent synthesis strategies.

The Unique Role of this compound

While standard Fmoc-Tyr(tBu)-OH is commonly used in Fmoc-SPPS, the introduction of this compound into the synthetic scheme offers distinct strategic advantages. The 2-chlorotrityl group protecting the phenolic hydroxyl of the tyrosine side chain mirrors the acid lability of the resin linker itself.

This feature enables an advanced level of orthogonal control. The Tyr(2-Cltrt) side chain can be selectively deprotected on-resin using the same mild acidic conditions that would cleave a peptide from a 2-CTC support, all while other tBu-based protecting groups remain intact.[7] This allows for site-specific modification of the tyrosine residue—such as phosphorylation, sulfation, or glycosylation—while the peptide is still anchored to the solid phase, a powerful tool for creating complex, modified peptide fragments.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin

The initial anchoring of the C-terminal amino acid is a critical step that dictates the overall success of the synthesis. The 2-CTC resin is highly susceptible to moisture, which hydrolyzes the active chloride to a non-reactive alcohol.[5] Therefore, anhydrous conditions are paramount.

Workflow for First Amino Acid Loading

A Swell Resin (Anhydrous DCM, 30 min) C Combine & React (2 hours, RT) A->C B Prepare AA Solution (Fmoc-AA-OH + DIEA in Anhydrous DCM) B->C D Cap Unreacted Sites (Methanol, 30 min) C->D E Wash Resin (DCM, DMF) D->E F Ready for SPPS E->F

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

Step-by-Step Methodology:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, e.g., 1.2 mmol/g substitution) in a reaction vessel. Add anhydrous dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Amino Acid Preparation: In a separate flask, dissolve the first Fmoc-amino acid (0.6-1.0 equivalents relative to resin loading, e.g., 0.72 mmol for 0.6 eq) in anhydrous DCM (5 mL). Add N,N-Diisopropylethylamine (DIEA) (4.0 equivalents relative to the amino acid, e.g., 2.88 mmol). Causality: Using slightly less than 1 equivalent of the amino acid ensures high coupling efficiency without wasting the reagent, while the hindered base DIEA facilitates the esterification without causing significant Fmoc deprotection.

  • Coupling: Drain the DCM from the swollen resin. Immediately add the prepared amino acid/DIEA solution to the resin. Agitate the mixture at room temperature for 2 hours. The reaction is often rapid, with near-quantitative esterification occurring within the first 30 minutes.[2]

  • Capping: To block any unreacted chlorotrityl sites, add methanol (MeOH, 1 mL) to the reaction vessel and continue to agitate for an additional 30 minutes. Causality: Methanol reacts with the remaining chloride groups, converting them to inert methyl ethers, preventing them from interfering in subsequent coupling steps.[5]

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3 x 10 mL), followed by Dimethylformamide (DMF) (3 x 10 mL), and a final wash with DCM (3 x 10 mL). The resin is now loaded and ready for peptide chain elongation.

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)

With the first residue securely anchored, the peptide chain is elongated using standard Fmoc-SPPS cycles. This involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-amino acid, in this case including this compound at the desired position in the sequence.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the N-terminal Fmoc group.[8]

  • Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (including this compound) using a suitable activator (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. Allow the reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat this cycle for each amino acid in the sequence.

Protocol 3: Cleavage of the Fully Protected Peptide Fragment

This is the defining step for generating protected fragments. The goal is to quantitatively cleave the peptide from the resin while leaving all side-chain protecting groups, including the 2-Cltrt on tyrosine, completely intact.

Mechanism of Acid-Mediated Cleavage from 2-CTC Resin

cluster_0 Resin-Bound Peptide cluster_1 Protonation & Cleavage ResinPeptide Resin-O-C(=O)-Peptide(Protected) Intermediate Resin-O+(H)-C(=O)-Peptide ResinPeptide->Intermediate Mild Acid Proton H+ Products [Resin+] (Stable Cation) + HOOC-Peptide(Protected) Intermediate->Products Bond Scission

Caption: Mild acid protonates the ester linkage, leading to cleavage and formation of a stable resin-bound cation and the free peptide acid.

Step-by-Step Methodology:

  • Resin Preparation: After the final Fmoc deprotection and coupling, wash the peptidyl-resin thoroughly with DCM (5 x 10 mL) and dry it under a stream of nitrogen.

  • Cleavage: Treat the dry resin with one of the cleavage cocktails from Table 1 (10 mL per gram of starting resin). Agitate for the recommended time. Expertise Note: It is often preferable to perform multiple short treatments (e.g., 4 x 1 minute for 1% TFA/DCM) rather than a single long one. This minimizes contact time and reduces the risk of premature deprotection of very sensitive groups.[5]

  • Collection: After each treatment, drain the cleavage solution through the filter into a collection flask containing a quenching agent (e.g., 10% pyridine in MeOH or cold water) to immediately neutralize the acid.[5]

  • Washing: Perform a final wash of the resin with the cleavage solvent (e.g., DCM) and combine it with the collected filtrates.

  • Work-up: Concentrate the combined filtrates under reduced pressure to remove the volatile solvents.

  • Precipitation: Add the concentrated solution dropwise to a stirred flask of cold diethyl ether. The fully protected peptide fragment will precipitate out of solution.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Table 1: Recommended Cleavage Cocktails for Protected Fragments

Cleavage Cocktail CompositionTypical Cleavage TimeKey Advantages & Considerations
1% TFA in DCM 4 x 1 minHighly effective and common. Requires immediate neutralization. May partially cleave extremely labile groups like Trt on Histidine with prolonged exposure.[5]
AcOH / TFE / DCM (1:2:7 v/v/v) 30-60 minVery mild, non-TFA conditions. Excellent for preserving all protecting groups. Slower than TFA-based methods.[2][9]
HFIP / DCM (1:4 v/v) 15-30 minFast and efficient reagent that minimizes racemization. HFIP is a specialty solvent.[10]
2% TFA in Anisole 15-30 minA "greener" alternative to DCM with a higher boiling point, reducing the risk of premature deprotection of labile groups due to evaporative cooling.[11]

Conclusion and Best Practices

The synthesis of fully protected peptide fragments is a cornerstone of modern peptide and protein chemistry. The strategic combination of 2-chlorotrityl chloride resin and amino acid derivatives like This compound provides the chemical precision required for these advanced applications. The key to success lies not just in following protocols, but in understanding the chemical principles that underpin them: the paramount importance of anhydrous conditions during loading, the rationale for capping, and the delicate balance of acid lability required for selective cleavage. By mastering these techniques, researchers can confidently assemble the complex molecular architectures needed to drive the next generation of therapeutics and biological discovery.

References

  • Mejía, S. B., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules. Available at: [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on the anchoring of Fmoc-amino acids and the stability of the anchor bond. Tetrahedron Letters. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science. Available at: [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. European Journal of Allergy and Clinical Immunology. Available at: [Link]

  • Carbó, J. J., et al. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. Available at: [Link]

  • AAPPTec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • AAPPTec. Cleaving protected peptides from 2-chlorotrityl resin. Available at: [Link]

  • Deadman, J. J., & Robinson, S. G. (2019). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Reaction Chemistry & Engineering. Available at: [Link]

  • Mejía, S. B., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. ResearchGate. Available at: [Link]

  • Thomson, S. A., et al. (2009). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM. (2024). Optimizing Peptide Synthesis: The Role of 2-Chlorotrityl Chloride Resin. Available at: [Link]

  • Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available at: [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Sci-Hub. Available at: [Link]

Sources

Application Notes and Protocols for Fmoc-Tyr(2-Cltrt)-OH in Peptide-Based Therapeutics Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Advanced Protecting Group Strategies in Peptide Therapeutics

The landscape of drug discovery is increasingly dominated by the therapeutic potential of peptides. Their high specificity, potency, and lower toxicity profiles compared to small molecules have made them a focal point of intensive research and development. The chemical synthesis of these complex biomolecules, however, is a formidable challenge, demanding precise control over each step of the assembly process. Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, has become the cornerstone of modern peptide synthesis.[1][2] Within this framework, the judicious selection of protecting groups for reactive amino acid side chains is paramount to achieving high purity and yield of the target peptide.

Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant challenge during SPPS.[3] Unprotected, this side chain can undergo undesirable acylation during coupling steps, leading to branched impurities that are difficult to separate from the desired product.[3] This guide provides a comprehensive overview and detailed protocols for the application of Fmoc-Tyr(2-Cltrt)-OH, a specialized building block designed to circumvent these challenges and facilitate the synthesis of complex peptide therapeutics. The 2-chlorotrityl (2-Cltrt) protecting group for the tyrosine side chain offers a unique combination of robust protection and mild cleavage conditions, making it an invaluable tool for researchers, scientists, and drug development professionals.

I. The Chemistry and Advantages of the 2-Chlorotrityl Protecting Group

The 2-chlorotrityl (2-Clt) group is a highly acid-labile protecting group. When used to protect the side chain of tyrosine, it offers several distinct advantages over other protecting groups like the tert-butyl (tBu) group.

A. Orthogonality and Mild Cleavage:

The primary advantage of the 2-Clt group lies in its exceptional acid lability.[4] It can be cleaved under significantly milder acidic conditions than those required to remove tBu or Boc groups.[5] This orthogonality is crucial for the synthesis of fully protected peptide fragments, which are key intermediates in convergent or fragment condensation synthesis strategies.[6][7] This approach, where smaller peptide segments are synthesized and purified separately before being joined together, is often more efficient for the production of large peptides and proteins.[7]

B. Suppression of Side Reactions:

The steric bulk of the trityl group provides a physical shield that helps to minimize common side reactions during SPPS. This includes:

  • Preventing Diketopiperazine Formation: This intramolecular cyclization reaction is a notorious side reaction, particularly when proline is the second amino acid in the sequence, leading to chain termination. The steric hindrance of the 2-Clt group on the C-terminal residue, when attached to a 2-chlorotrityl resin, effectively suppresses this unwanted cyclization.[4][8][9]

  • Minimizing Racemization: The attachment of the first amino acid to a 2-chlorotrityl resin proceeds without the need for carbodiimide activation, thereby preventing racemization of the C-terminal residue.[6][8][10] This is particularly important for sensitive amino acids like cysteine and histidine.[8]

C. Enhanced Solubility:

The bulky and hydrophobic nature of the 2-Clt group can, in some cases, improve the solubility of the protected peptide fragments in organic solvents, facilitating their handling and purification.

II. Strategic Applications of this compound in Therapeutic Peptide Development

The unique properties of this compound make it particularly well-suited for several advanced applications in the development of peptide-based therapeutics:

  • Synthesis of Long and Complex Peptides: By enabling the efficient synthesis of protected peptide fragments, this compound is instrumental in fragment condensation strategies for the production of peptides that are challenging to synthesize via a linear approach.[7]

  • Peptides with Post-Translational Modifications: The mild cleavage conditions allow for the incorporation of sensitive post-translational modifications, such as glycosylation or phosphorylation, which might not be stable to harsher deprotection cocktails.

  • Cyclic Peptides: The synthesis of cyclic peptides often requires orthogonal protection strategies to allow for selective deprotection and on-resin cyclization.[10][11][12] this compound can be a valuable component of such strategies.

III. Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the effective use of this compound in Fmoc-based SPPS. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the C-terminal amino acid to the 2-chlorotrityl chloride resin. The absence of an activation step is a key advantage for preventing racemization.[6][8]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acid (C-terminal residue)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 eq) in DCM (10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1-1.5 eq) in a minimal amount of DMF and dilute with DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin, followed by DIPEA (2-3 eq). Agitate the mixture at room temperature for 1-2 hours.

  • Capping Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Substitution Determination (Optional but Recommended): Determine the loading of the first amino acid on the resin using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection.

Protocol 2: Standard SPPS Cycle using this compound

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.

Materials:

  • This compound

  • Other Fmoc-protected amino acids

  • Peptide synthesis grade DMF

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • DIPEA or 2,4,6-Collidine

Workflow Diagram:

SPPS_Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-AA-OH + Coupling Reagent + Base wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Repeat for next Amino Acid wash2->end_cycle Continue Synthesis final_peptide Final Protected Peptide-Resin wash2->final_peptide Final Cycle

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Procedure:

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.[11]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound (or other amino acids):

    • Pre-activation: In a separate vessel, dissolve this compound (3-4 eq), a coupling agent (e.g., HBTU, 3-4 eq), and an additive (e.g., HOBt, 3-4 eq) in DMF. Add a base (e.g., DIPEA, 6-8 eq) to activate the amino acid.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to ensure the completion of the coupling reaction.[12][13] A negative test (yellow) indicates a complete reaction. If the test is positive (blue), the coupling step should be repeated.

    • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Fully Protected Peptide from the 2-Chlorotrityl Resin

This protocol describes the mild acid cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.

Materials:

  • Protected peptide-resin

  • Cleavage cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:2:7 v/v/v) or 1% Trifluoroacetic acid (TFA) in DCM.[5][14]

  • Cold diethyl ether

Cleavage Workflow Diagram:

Cleavage_Workflow start Protected Peptide-Resin cleavage Cleavage with Mild Acid (e.g., 1% TFA in DCM) start->cleavage filtration Filter to separate Resin cleavage->filtration precipitation Precipitate Peptide in cold Ether filtration->precipitation purification Purification (e.g., HPLC) precipitation->purification final_product Fully Protected Peptide Fragment purification->final_product

Caption: Workflow for Cleavage of Protected Peptides from 2-Clt Resin.

Procedure:

  • Resin Preparation: Wash the final protected peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Suspend the resin in the cleavage cocktail (e.g., 1% TFA in DCM) and agitate at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by HPLC analysis of small aliquots.

  • Filtration: Filter the resin and collect the filtrate containing the protected peptide.

  • Resin Washing: Wash the resin with additional cleavage cocktail or DCM to ensure complete recovery of the peptide.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitation: Precipitate the protected peptide by adding cold diethyl ether.

  • Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration and dry it under vacuum.

IV. Data Presentation and Troubleshooting

Table 1: Comparison of Common Tyrosine Protecting Groups in Fmoc SPPS

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., 95% TFA)High stability during synthesisHarsh cleavage can damage sensitive residues
2-Chlorotrityl (2-Cltrt) -C(C₆H₅)₂(C₆H₄Cl)Very mild acid (e.g., 1% TFA, AcOH/TFE/DCM)[5][14]Orthogonal to tBu/Boc, enables fragment synthesisMore expensive, sensitive to premature cleavage with some reagents

Table 2: Troubleshooting Common Issues in SPPS with this compound

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance, peptide aggregationUse a more powerful coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling.
Premature Cleavage of 2-Cltrt Group Use of certain acidic reagents during synthesisAvoid prolonged exposure to even mildly acidic conditions. Ensure all reagents are of high purity.
Low Yield of Protected Fragment Incomplete cleavage from the resinIncrease cleavage time or use a slightly stronger, yet still mild, cleavage cocktail.
Side Product Formation Incomplete Fmoc deprotection, side reactions of other amino acidsEnsure complete deprotection using a fresh piperidine solution. Optimize protection strategy for other residues.

V. Conclusion

This compound is a powerful and versatile building block for the synthesis of complex peptide therapeutics. Its key advantages, including mild cleavage conditions and the ability to suppress common side reactions, make it an indispensable tool for the production of fully protected peptide fragments for convergent synthesis strategies. By understanding the underlying chemistry and following well-defined protocols, researchers and drug development professionals can leverage the full potential of this reagent to accelerate the development of next-generation peptide-based medicines.

VI. References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chlorotrityl Chloride Resin: A Versatile Solid Support for Peptide Synthesis and Organic Chemistry. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from

  • Katsara, M., et al. (2015). Use of the 2-Chlorotrityl Chloride Resin for Microwave-Assisted Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1027 - 2-Chlorotritylchloride Resin. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Optimizing Peptide Synthesis: The Role of 2-Chlorotrityl Chloride Resin. Retrieved from

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Kumar, V., et al. (2012). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

  • Garcia-Martin, F., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of racemization during amino acid coupling reactions. Here, we provide in-depth technical explanations, troubleshooting advice, and validated protocols to help you maintain the stereochemical integrity of your synthetic peptides.

Understanding the Enemy: The "Why" of Racemization

Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-forms (epimerization), is a critical side reaction in peptide synthesis.[1][2] This loss of stereochemical purity can have profound consequences, potentially altering or eliminating the biological activity of the final peptide therapeutic. The core of the problem lies in the activation of the carboxylic acid group, a necessary step for amide bond formation.[3]

The Primary Culprit: 5(4H)-Oxazolone Formation

The most common pathway for racemization during the coupling of N-protected amino acids proceeds through the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (also known as an azlactone).[1][4][5] The mechanism involves the following key steps:

  • Activation: The carboxylic acid of the incoming amino acid is activated by a coupling reagent (e.g., a carbodiimide or an aminium/uronium salt).

  • Intramolecular Cyclization: The activated ester undergoes an intramolecular attack by the carbonyl oxygen of the N-terminal protecting group, forming the oxazolone intermediate.[5]

  • Tautomerization & Racemization: The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base.[6] This forms a symmetric, aromatic oxazole enol intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[1][6]

  • Aminolysis: The incoming nucleophile (the N-terminus of the growing peptide chain) attacks the oxazolone, opening the ring and forming the peptide bond, but now with a potentially racemized C-terminal residue.

Caption: The competition between direct aminolysis (desired) and oxazolone formation (racemization).

Direct Enolization

A second, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate intermediate without cyclization.[1][4][7] This pathway is more relevant for N-protected amino acids that cannot form an oxazolone, but it is generally a slower process.

Crucially, the rate of coupling versus the rate of racemization determines the final stereochemical purity.[7] If the aminolysis reaction is fast, the activated ester is consumed before it has a chance to form the oxazolone, and racemization is minimized.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered in the lab.

Q1: I'm observing significant racemization of my C-terminal cysteine (Cys) and histidine (His). Why are they so problematic?

A: Cys and His are notoriously prone to racemization.[2]

  • Cysteine: The sulfur atom in the side chain can participate in β-elimination side reactions, and the thiol group requires protection. Certain protecting groups and the inherent properties of the amino acid make the α-proton more acidic and susceptible to abstraction.

  • Histidine: The imidazole ring in the histidine side chain can act as a base, catalyzing the racemization of its own activated ester. It is also a bulky amino acid, which can slow down the coupling reaction, giving more time for oxazolone formation.[2] Protecting the imidazole nitrogen is crucial to mitigating this.[2]

Q2: My synthesis involves a segment condensation (coupling two peptide fragments). Why is racemization a much bigger concern here?

A: During the coupling of a single Nα-protected amino acid (like Fmoc-AA-OH), the urethane-type protecting group significantly suppresses oxazolone formation.[1] However, when you activate the C-terminal residue of a peptide fragment, the N-terminal protecting group is an acyl group (the preceding amino acid residue). This acyl group actively promotes oxazolone formation, dramatically increasing the risk of racemization.[1] Therefore, segment condensation requires specialized, low-racemization coupling conditions.

Q3: Which coupling reagent should I choose to minimize racemization?

A: The choice of coupling reagent is critical. Modern aminium/uronium and phosphonium salts are generally preferred over older carbodiimides like DCC, especially when used with racemization-suppressing additives.[7]

Coupling Reagent ClassExamplesRacemization PotentialKey Considerations
Aminium/Uronium HBTU, HATU, HCTU, TBTULow to ModerateHATU is often superior due to the reactivity of the HOAt anion.[4] Requires a non-nucleophilic base.
Phosphonium PyBOP, PyAOPLowGenerally very effective, but can be more expensive. Byproducts can be tricky to remove.
Carbodiimides DIC, DCCHigh (without additives)Must be used with an additive like Oxyma Pure or HOBt to suppress racemization.[7] DCC use can lead to insoluble DCU byproduct.
Immonium COMUVery LowHighly efficient and fast, often leading to less racemization due to rapid reaction rates.

Q4: What is the role of additives like HOBt and Oxyma Pure?

A: Additives are nucleophiles that react with the initial activated species (e.g., the O-acylisourea from a carbodiimide) to form an in situ active ester.[2][7] This new ester is more stable and less prone to racemization than the initial intermediate, but still reactive enough to couple efficiently with the amine.

  • HOBt (1-Hydroxybenzotriazole): The classic additive. It significantly reduces racemization compared to using a carbodiimide alone.[7]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): A modern, safer, and often more effective alternative to HOBt.[8] It generally provides faster coupling rates and superior suppression of racemization. However, for some specific amino acids like histidine, HOBt may still show better performance under certain conditions.[8]

Q5: How does the choice of base affect racemization?

A: The base is necessary to deprotonate the incoming amine and to neutralize acids formed during the reaction, but it can also catalyze racemization by abstracting the α-proton.[3]

  • Strong, sterically hindered bases like DIEA (N,N-Diisopropylethylamine) are commonly used but can promote racemization.

  • Weaker, less hindered bases like NMM (N-Methylmorpholine) or sym-collidine are often better choices when racemization is a concern.[1][3] The general rule is to use the weakest base necessary to achieve efficient coupling.

TroubleshootingFlowchart Start High Racemization Detected Q_AA Is the problematic residue Cys, His, or Phenylglycine? Start->Q_AA S_AA Use specialized protection (e.g., His(BOM), Cys(Trt)). Consider milder conditions. Q_AA->S_AA Yes Q_Condensation Is this a fragment condensation? Q_AA->Q_Condensation No S_AA->Q_Condensation S_Condensation Use low-racemization reagent (e.g., DIC/Oxyma). Lower temperature to 0°C or below. Q_Condensation->S_Condensation Yes Q_Reagent What coupling reagent and additive are you using? Q_Condensation->Q_Reagent No S_Condensation->Q_Reagent S_Reagent Switch to a modern reagent (HATU, COMU). Ensure additive (Oxyma) is present. Q_Reagent->S_Reagent Q_Base What base are you using? S_Reagent->Q_Base S_Base Switch from DIEA to a weaker base like NMM or collidine. Q_Base->S_Base End Re-analyze Epimeric Content S_Base->End

Sources

Technical Support Center: Optimizing TFA Cleavage with Scavengers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Side-Product Formation in Peptide Synthesis

Welcome to the technical support center. As scientists and researchers in the field of peptide chemistry, we understand that the final trifluoroacetic acid (TFA) cleavage and deprotection step is a critical moment in solid-phase peptide synthesis (SPPS). Success at this stage is paramount. This guide is designed to provide you with in-depth, field-proven insights into the most common challenges encountered during TFA cleavage and how to troubleshoot them effectively using scavengers. We will move beyond simple recipes to explain the causality behind these choices, empowering you to design robust, self-validating protocols for your specific peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've cleaved my peptide and the TFA solution has a dark purple/brown color. My peptide contains Tryptophan. What's happening?

A: This is a classic sign of Tryptophan (Trp) alkylation. During TFA cleavage of common protecting groups like Boc (tert-butyloxycarbonyl) or tBu (tert-butyl), highly reactive electrophiles, particularly the tert-butyl cation (tBu⁺), are generated. The indole side chain of Tryptophan is electron-rich and extremely susceptible to attack by these cations.[1] This modification not only changes the color of your cleavage mixture but also results in a significant side product (+56 Da) that can be difficult to separate from your target peptide.

Causality: The acid-labile protecting groups are designed to fragment in TFA, creating carbocations. Without a more attractive target, these carbocations will irreversibly react with the nucleophilic sites on your peptide.

Solution: You must include a scavenger that can efficiently "trap" or quench these carbocations before they react with your peptide.

  • Primary Recommendation: Use a cleavage cocktail containing Triisopropylsilane (TIS) . TIS is a highly effective carbocation scavenger.[1][2] It reacts with the tBu⁺ cation via hydride transfer in an irreversible reaction, neutralizing the threat.[2]

  • Alternative Scavengers: Thioanisole and 1,2-ethanedithiol (EDT) are also effective at protecting Tryptophan.[3][4] Reagent K, a well-established cocktail, was specifically developed to minimize Trp alkylation.[3][4]

Q2: My mass spectrometry results show a mass addition of +56 Da (or multiples of 56) on my peptide. What is this side product?

A: This mass addition corresponds precisely to the mass of a tert-butyl group (C₄H₈). This indicates that one or more amino acid residues in your peptide have been alkylated by tBu⁺ cations generated during cleavage.

Most Susceptible Residues:

  • Tryptophan (Trp): As discussed in Q1, this is the most common victim.

  • Tyrosine (Tyr): The electron-rich phenolic ring can be alkylated.

  • Methionine (Met) & Cysteine (Cys): The sulfur-containing side chains are nucleophilic and can be targeted, leading to S-tert-butylation.[3][5]

Solution: The solution is the same as for protecting Tryptophan: employ a robust scavenger cocktail to quench the tBu⁺ cations. The standard "go-to" cocktail for most sequences is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[3] Water acts as a scavenger for some cationic species, and TIS is a potent scavenger for the bulky tBu⁺ cation.[1][3]

Q3: How can I prevent the oxidation of Methionine and Cysteine residues during cleavage?

A: Methionine (Met) and Cysteine (Cys) are highly susceptible to oxidation, which can occur during the synthesis, but is particularly prevalent during the final cleavage and workup where the peptide is exposed to air in an acidic environment.[6][7][8] Met can oxidize to methionine sulfoxide (+16 Da), while the Cys thiol can form disulfides (-2 Da for an intramolecular bond) or oxidize to various sulfinic or sulfonic acids.[9]

Causality: The sulfur atoms in Met and Cys are easily oxidized. The acidic cleavage environment and subsequent exposure to atmospheric oxygen can promote these side reactions.

Solution: Add a reducing agent or an antioxidant scavenger to your cleavage cocktail.

  • For Cysteine: 1,2-Ethanedithiol (EDT) is the gold standard for protecting Cysteine.[9] It maintains a reducing environment, preventing the thiol from oxidizing or forming unwanted disulfide bonds.[9] Dithiothreitol (DTT) is another excellent, lower-odor alternative.[3][4]

  • For Methionine: Thioanisole is highly effective at preventing Met oxidation.[4] It can also help reduce any methionine sulfoxide that may have already formed.[6] Some specialized cleavage mixtures, like Reagent H, were specifically formulated to prevent Met oxidation by including reagents like dimethylsulfide (DMS) and ammonium iodide.[4][6]

Scavenger Selection Guide

Choosing the right scavenger cocktail is crucial and depends entirely on the amino acid composition of your peptide. A "one-size-fits-all" approach can lead to incomplete deprotection or significant side-product formation.[5]

Data Presentation: Common Scavenger Cocktails
Reagent NameComposition (v/v or w/v)Primary Use & Key BenefitsReference
Standard (TFA/TIS/H₂O) TFA (95%), TIS (2.5%), H₂O (2.5%)General purpose for peptides without highly sensitive residues like Cys or multiple Arg(Pbf). TIS scavenges tBu⁺.[3]
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)"Odorless" alternative to thiol-containing cocktails. Good for general use.[3]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)Excellent for peptides with multiple sensitive residues (Trp, Tyr, Cys, Met). Considered a universal, robust mixture.[3][4]
Reagent L TFA (88%), TIS (2%), H₂O (5%), DTT (5% w/v)Low-odor cocktail for protecting Cys residues. DTT replaces the more pungent EDT and thioanisole.[3][4]
Visualization: Logic for Scavenger Selection

This diagram illustrates the decision-making process for choosing an appropriate scavenger cocktail based on the presence of sensitive amino acid residues in your peptide sequence.

Scavenger_Selection Start Analyze Peptide Sequence Check_Trp_Met_Cys Contains Trp, Met, or Cys? Start->Check_Trp_Met_Cys Check_Cys_Only Contains Cys? Check_Trp_Met_Cys->Check_Cys_Only No Use_Reagent_K Use Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) Check_Trp_Met_Cys->Use_Reagent_K Yes (Multiple sensitive residues) Check_Trp_Met_Only Contains Trp or Met? Check_Cys_Only->Check_Trp_Met_Only No Use_Reagent_L Consider Reagent L (Low Odor) (TFA/TIS/H₂O/DTT) Check_Cys_Only->Use_Reagent_L Yes Use_Standard Use Standard Cocktail (TFA/TIS/H₂O) Check_Trp_Met_Only->Use_Standard No (Simple Peptide) Check_Trp_Met_Only->Use_Reagent_K Yes

Caption: Decision tree for selecting a TFA cleavage cocktail.

Experimental Protocols & Mechanisms

Protocol: Standard TFA Cleavage and Precipitation

This protocol is a general guideline. Always perform a small-scale trial cleavage on ~10-15 mg of peptide-resin to optimize conditions before committing your entire batch.[10]

  • Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel (e.g., a 10 mL polypropylene syringe with a frit).

  • Cooling: Cool the vessel containing the resin and the prepared cleavage cocktail separately in an ice bath for 5-10 minutes.[10]

  • Cleavage Reaction: Add the pre-chilled cleavage cocktail (e.g., 2-3 mL of TFA/TIS/H₂O 95:2.5:2.5) to the resin.

  • Incubation: Allow the vessel to warm to room temperature and mix gently (e.g., on a rotator or with occasional swirling) for 1.5 to 3 hours. Peptides with multiple Arg(Pbf) residues may require longer cleavage times.[4]

  • Filtration: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. The resin beads will be retained by the frit.

  • Washing: Wash the resin with a small additional volume (e.g., 0.5 mL) of fresh TFA to recover any remaining peptide and combine the filtrates.[10]

  • Precipitation: Add the TFA filtrate dropwise to a larger centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (your peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual TFA and scavengers.[10]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

Visualization: Mechanism of Side-Product Formation and Prevention

This diagram illustrates how a tBu⁺ cation generated from a protecting group can alkylate Tryptophan and how Triisopropylsilane (TIS) intervenes to prevent this side reaction.

Mechanism cluster_0 TFA Cleavage cluster_1 Side Reaction Pathway cluster_2 Scavenger Protection Pathway PG Protecting Group (e.g., Boc, tBu) Cation tert-Butyl Cation (tBu⁺) (Reactive Electrophile) PG->Cation Acidolysis TFA TFA (H⁺) Trp Tryptophan Side Chain (Nucleophilic) Cation->Trp Attacks TIS TIS (Scavenger) (Hydride Donor) Cation->TIS Intercepted by Alkylated_Trp Alkylated Tryptophan (+56 Da Side Product) Trp->Alkylated_Trp Electrophilic Attack Neutral_Product Neutralized Product (e.g., Isobutane) TIS->Neutral_Product Hydride Transfer

Caption: Mechanism of Tryptophan alkylation and TIS scavenging.

Advanced Troubleshooting: Two-Step Cleavage for Cysteine-Rich Peptides

For particularly sensitive peptides, especially those containing Cysteine, a two-step cleavage strategy can yield superior results by minimizing S-tert-butylation.[3][5][11]

  • Step 1 (Mild Pre-cleavage): Treat the peptide-resin with a cocktail containing a lower concentration of TFA for 30 minutes. A recommended mixture is TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) .[3][11] This gently initiates deprotection while the high concentration of scavengers provides maximum protection.

  • Step 2 (Full Cleavage): Add pure TFA to the mixture to bring the final concentration up to ~80-90% and continue the cleavage for another 1.5-2 hours to ensure complete removal of all protecting groups.[3][11]

This staged approach ensures that scavengers are present in high relative concentrations during the initial, critical phase when the most reactive carbocations are being generated.[3]

References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). Organic Process Research & Development, ACS Publications. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). Organic Process Research & Development. [Link]

  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. (2016). PMC, NIH. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega, ACS Publications. [Link]

  • Methionine in proteins defends against oxidative stress. PMC, NIH. [Link]

  • Changing permanent protecting groups for avoiding tert-butylation in solid-phase peptide synthesis of somatostatinamide. (2025). ResearchGate. [Link]

  • Influence of cysteine and methionine availability on protein peroxide scavenging activity and phenolic stability in emulsions. (2014). PubMed. [Link]

  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. (2018). ResearchGate. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). ACS Publications. [Link]

Sources

Resolving discrepancies in reported deprotection kinetics for 2-Cltrt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our 2-chlorotrityl (2-ClTrt) resin products. As a Senior Application Scientist, I've worked with numerous researchers navigating the nuances of solid-phase peptide synthesis. A recurring topic of discussion is the variability in reported deprotection kinetics for the 2-ClTrt linker. This guide is designed to serve as a centralized resource to address these discrepancies, providing not just protocols, but the underlying scientific principles to empower you to optimize your cleavage strategy. Our goal is to transform perceived inconsistencies into a flexible and powerful tool for your research.

This center is structured into two main sections:

  • Frequently Asked Questions (FAQs): This section addresses the most common questions regarding 2-ClTrt deprotection, providing a foundational understanding of the chemistry involved.

  • Troubleshooting Guide: This section is dedicated to resolving specific issues you may encounter during your experiments, offering systematic approaches to diagnose and solve common problems.

Frequently Asked Questions (FAQs)

Q1: Why are there such significant discrepancies in the reported deprotection times for 2-ClTrt resin?

The deprotection of peptides from 2-ClTrt resin is a chemically sensitive process, and the reported kinetics (ranging from 15 minutes to several hours) vary due to a confluence of factors.[1] Understanding these variables is key to achieving reproducible results. The primary factors include:

  • Acid Strength and Concentration: The fundamental mechanism of cleavage is acidolysis. The concentration and pKa of the acid used will directly dictate the rate of reaction. Milder acids like acetic acid will require longer reaction times or the presence of a protic solvent to achieve the same efficiency as a stronger acid like trifluoroacetic acid (TFA).

  • Solvent System: The choice of solvent plays a critical role in resin swelling, reagent access to the cleavage site, and stabilization of the carbocation intermediate. Dichloromethane (DCM) is a common solvent, but its efficacy can be modulated by the addition of protic co-solvents like 2,2,2-trifluoroethanol (TFE), which can accelerate cleavage through special solvation effects on the peptide chain.[2]

  • Peptide Sequence and Length: The steric bulk of the C-terminal amino acid and the overall length of the peptide chain can significantly hinder the access of the acidic reagent to the ester linkage, thereby slowing down the cleavage rate.[2]

  • Temperature: Like most chemical reactions, an increase in temperature will generally increase the rate of deprotection. However, this must be balanced with the risk of side reactions. Most protocols are optimized for room temperature.

  • Moisture Content: The 2-ClTrt resin is highly sensitive to moisture, which can hydrolyze the active chloride group to an alcohol, leading to incomplete loading and potentially affecting the cleavage environment.[3]

Q2: What is the chemical mechanism of 2-ClTrt resin deprotection?

The cleavage from 2-ClTrt resin proceeds via an SN1-type mechanism. The acidic proton source protonates the ester oxygen of the linker, making it a better leaving group. The bond between the peptide and the resin then cleaves, releasing the peptide with a C-terminal carboxylic acid and generating a stable 2-chlorotrityl carbocation.

DeprotectionMechanism Resin_Peptide Resin-O-CO-Peptide Protonated_Ester Resin-O(H+)-CO-Peptide Resin_Peptide->Protonated_Ester H+ (from acid) Carbocation Resin+ (2-ClTrt Cation) Protonated_Ester->Carbocation Cleavage Peptide HOOC-Peptide Protonated_Ester->Peptide Cleavage Side_Reaction Alkylation of Nucleophilic Side Chains (Trp, Met, Tyr) Carbocation->Side_Reaction Trapped by Scavenger (e.g., TIPS) or reacts with peptide

Figure 1: SN1 mechanism of 2-ClTrt resin deprotection.
Q3: What are the most common cleavage cocktails and when should I use them?

The choice of cleavage cocktail depends on the desired outcome, specifically whether you need to retain side-chain protecting groups.

Cleavage CocktailTypical ConditionsUse Case
Mild Cleavage (with protecting groups)
Acetic Acid (AcOH) / TFE / DCM1:1:8 (v/v/v) for 15-60 minCleavage of protected peptide fragments for convergent synthesis. Preserves t-butyl and other acid-labile groups.[1]
Hexafluoroisopropanol (HFIP) / DCM20% HFIP in DCM for 1-1.5 hoursAn effective alternative for cleaving protected peptides, often with faster kinetics than AcOH-based systems.[4][5]
Stronger Cleavage (with deprotection)
Trifluoroacetic Acid (TFA) / Scavengers / DCM1-5% TFA in DCM with scavengers (e.g., TIPS, water)Cleavage with simultaneous removal of most common acid-labile side-chain protecting groups.[3][6]
"Green" Alternative
TFA / Anisole or 1,3-dimethoxybenzene2% TFA in the chosen solventEnvironmentally friendlier alternative to DCM for cleaving protected peptides.[6]
Q4: What are the most common side reactions during cleavage and how can I prevent them?

The primary side reaction is the alkylation of nucleophilic amino acid side chains by the 2-chlorotrityl carbocation generated during cleavage.[7]

  • Affected Residues: Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr) are most susceptible.

  • Prevention:

    • Mild Conditions: Using mild cleavage conditions (e.g., AcOH/TFE/DCM) minimizes the lifetime and reactivity of the carbocation.[1]

    • Scavengers: When using stronger acids like TFA, it is crucial to include scavengers. Triisopropylsilane (TIPS) is a very effective scavenger for trityl cations. Water can also act as a scavenger. A common mixture is TFA/TIPS/H2O (95:2.5:2.5) for global deprotection.[8]

  • Trifluoroacetylation: When using TFA, especially in anhydrous conditions, O-trifluoroacetylation of Serine (Ser) and Threonine (Thr) residues can occur.[2] Including a small amount of water in the cleavage cocktail can help to suppress this side reaction.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the cleavage of peptides from 2-ClTrt resin.

TroubleshootingWorkflow cluster_incomplete Troubleshooting Incomplete Cleavage cluster_slow Troubleshooting Slow Kinetics cluster_side_products Troubleshooting Side Products Start Start: Unexpected Cleavage Result Issue Identify the Primary Issue Start->Issue Incomplete Incomplete Cleavage Issue->Incomplete Low Yield Slow Slow Kinetics Issue->Slow Reaction Not Complete in Expected Time Side_Products Side Products Observed Issue->Side_Products Impure Product Inc_Cause1 Potential Cause: Steric Hindrance (Long peptide or bulky C-terminus) Incomplete->Inc_Cause1 Inc_Cause2 Potential Cause: Inhibited Acidolysis Incomplete->Inc_Cause2 Slow_Cause1 Potential Cause: Suboptimal Solvent System Slow->Slow_Cause1 Slow_Cause2 Potential Cause: Low Acid Concentration Slow->Slow_Cause2 SP_Cause1 Potential Cause: Trityl Cation Alkylation Side_Products->SP_Cause1 SP_Cause2 Potential Cause: Trifluoroacetylation of Ser/Thr Side_Products->SP_Cause2 Inc_Sol1 Solution: 1. Increase reaction time. 2. Switch to a stronger acid system (e.g., HFIP/DCM or low % TFA). 3. Perform a small-scale time course study. Inc_Cause1->Inc_Sol1 Inc_Sol2 Solution: Ensure complete removal of basic solvents (e.g., DMF, DIPEA) from synthesis by thorough washing before cleavage. Inc_Cause2->Inc_Sol2 Slow_Sol1 Solution: Incorporate a protic solvent like TFE (e.g., AcOH/TFE/DCM 1:1:8) to improve solvation and accelerate cleavage. Slow_Cause1->Slow_Sol1 Slow_Sol2 Solution: Slightly increase the concentration of the acid in a stepwise manner, monitoring for side product formation. Slow_Cause2->Slow_Sol2 SP_Sol1 Solution: 1. Use milder cleavage conditions. 2. If using TFA, add scavengers (e.g., TIPS). 3. Use Boc-protected Trp. SP_Cause1->SP_Sol1 SP_Sol2 Solution: Add a small percentage of water to the TFA cleavage cocktail. SP_Cause2->SP_Sol2

Figure 2: A workflow for troubleshooting common 2-ClTrt resin cleavage issues.
Problem 1: Incomplete Cleavage or Low Yield

Symptoms: After the standard cleavage protocol, a significant amount of the peptide remains on the resin, as determined by a test cleavage of the remaining resin.

Causality Analysis:

  • Steric Hindrance: The peptide itself may be sterically demanding. This is common with long peptide sequences or those with bulky C-terminal residues, which can physically block the acid from reaching the ester linkage.[2]

  • Inhibited Acidolysis: Residual base from the synthesis, such as N,N-diisopropylethylamine (DIPEA) or even N,N-dimethylformamide (DMF), can neutralize the acid in the cleavage cocktail, reducing its effective concentration and stalling the reaction.[8]

Self-Validating Experimental Protocol to Resolve Incomplete Cleavage:

  • Ensure a Neutral Starting Environment: Before cleavage, wash the resin extensively to remove any residual base.

    • Wash with DCM (3x)

    • Wash with Methanol (MeOH) (3x) to shrink the resin and remove trapped impurities.

    • Wash with DCM (3x) to prepare the resin for the cleavage cocktail.

    • Dry the resin thoroughly under high vacuum for at least 1 hour.[8]

  • Conduct a Small-Scale Time-Course Study:

    • Aliquot approximately 10 mg of your peptide-resin into three separate reaction vessels.

    • Add your chosen cleavage cocktail to each.

    • Stop the reaction at three different time points (e.g., 30 min, 60 min, 120 min).

    • Analyze the supernatant from each time point by HPLC to determine the extent of cleavage. This will establish the optimal cleavage time for your specific peptide.

  • Increase Cleavage Potency (If Necessary): If extending the time is insufficient, consider a more potent cleavage cocktail.

    • If you are using AcOH/TFE/DCM, switch to 20% HFIP in DCM.

    • If you are already using HFIP, consider a low concentration of TFA (e.g., 1-2%) in DCM with an appropriate scavenger like TIPS.

Problem 2: Observation of Unexpected Side Products

Symptoms: HPLC analysis of the crude cleaved peptide shows significant peaks other than the desired product.

Causality Analysis:

  • Alkylation by Trityl Cation: The stable 2-chlorotrityl carbocation is electrophilic and can react with nucleophilic side chains, particularly Trp, Met, and Tyr.[1][7]

  • Premature Deprotection of Side Chains: If using a mild cleavage cocktail, a slightly too strong acid concentration or extended reaction time might lead to partial removal of highly acid-labile side-chain protecting groups (e.g., Trt on His, Asn, Gln).

Self-Validating Experimental Protocol to Mitigate Side Product Formation:

  • Optimize Scavenger Use: If your sequence contains Trp, Met, or Tyr and you are using a TFA-based cleavage, the addition of a scavenger is non-negotiable.

    • Protocol: Use a cleavage cocktail of 1-2% TFA, 2.5% TIPS, and the remainder DCM. The TIPS will preferentially quench the trityl cation.

  • Monitor Cleavage by HPLC: To avoid unnecessarily long exposure to acid, monitor the cleavage reaction in real-time.

    • Protocol: At set intervals (e.g., every 15 minutes), take a small aliquot of the cleavage supernatant, quench the acid with a base (like a dilute solution of DIPEA in DCM), and inject it onto an HPLC.

    • Validation: Stop the reaction as soon as the main product peak plateaus to minimize contact time and reduce the window for side reactions.

  • Consider Greener, Less Aggressive Solvents: Recent studies have shown that solvents like anisole can be effective while potentially reducing side reactions.[6]

    • Protocol: A trial with 2% TFA in anisole could be beneficial, especially for sensitive sequences.[6]

By understanding the interplay of these factors and employing a systematic, analytical approach to troubleshooting, you can resolve the discrepancies in reported deprotection kinetics and reliably achieve high-yield, high-purity peptides from your 2-ClTrt resin.

References

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513–520.
  • Aapptec. (n.d.). Cleave Protected Peptides from 2-Chloro-Trityl Resin. Retrieved from [Link]

  • Rovira, M., Alcaro, F., & Albericio, F. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Pharmaceuticals, 16(9), 1279. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845. [Link]

  • Kocsis, L., Ruff, F., & Orosz, G. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of peptide science, 12(6), 428-436. [Link]

  • Kumar, S., & Bawa, S. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 23(6), 1438. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Bollhagen, R., Schmiedberger, M., & Greiner, E. (1998). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Perkin Transactions 1, (14), 2371-2372. [Link]

Sources

Validation & Comparative

A Comparative Guide for Peptide Chemists: The Strategic Advantages of the 2-Chlorotrityl (2-Cl-Trt) Protecting Group Over the Standard tert-Butyl (tBu) Group

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy, the choice of protecting groups is a critical determinant of synthetic success. While the tert-butyl (tBu) group is a cornerstone for side-chain protection, the 2-chlorotrityl (2-Cl-Trt) group, often used as a resin linker or for side-chain protection, offers a suite of strategic advantages. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the scenarios where the 2-Cl-Trt group is not just an alternative, but a superior choice for researchers, scientists, and drug development professionals.

The Principle of Orthogonality: A Tale of Two Acid Labilities

The fundamental difference between the 2-Cl-Trt and tBu groups lies in their acid lability. The Fmoc/tBu strategy is built on an orthogonal protection scheme where the Nα-Fmoc group is removed by a base (e.g., piperidine), and the tBu-based side-chain protecting groups are removed by a strong acid, typically a high concentration of trifluoroacetic acid (TFA)[1][2].

The 2-Cl-Trt group introduces a third level of selectivity due to its extreme acid sensitivity. The bond linking an amino acid to a 2-Cl-Trt resin or a 2-Cl-Trt group protecting a side-chain can be cleaved under exceptionally mild acidic conditions that leave tBu ethers, esters, and carbamates completely intact[3][4]. This key difference is the foundation of the 2-Cl-Trt group's primary advantages.

The mechanistic basis for this difference is the stability of the resulting carbocation. Upon protonation, the 2-Cl-Trt group leaves as a highly stabilized 2-chlorotrityl cation. This stabilization, afforded by the three phenyl rings, allows for cleavage with very dilute acids (e.g., 1-2% TFA in Dichloromethane (DCM)) or weak acids like acetic acid[3][5][6]. In contrast, cleavage of the tBu group requires a much stronger acid to generate the less stable tert-butyl cation.

Key Advantage: Synthesis of Fully Protected Peptide Fragments

The most significant application of this differential lability is the synthesis of fully protected peptide fragments for use in convergent or fragment condensation strategies[3][7]. A peptide can be assembled on a 2-Cl-Trt resin, cleaved from the support with its side-chain tBu protecting groups still in place, and then used as a building block for the synthesis of larger proteins or complex peptides[4]. This approach is impossible with standard resins like Wang resin, where cleavage from the resin requires the same harsh TFA conditions that remove the tBu groups.

G Protected_Peptide Protected_Peptide Mild_Cleavage Mild_Cleavage Protected_Peptide->Mild_Cleavage Option A Fragment Synthesis Harsh_Cleavage Harsh_Cleavage Protected_Peptide->Harsh_Cleavage Option B Direct Synthesis Protected_Fragment Protected_Fragment Mild_Cleavage->Protected_Fragment Final_Peptide Final_Peptide Harsh_Cleavage->Final_Peptide

Mitigation of Critical Side Reactions

Beyond orthogonality, the use of a 2-Cl-Trt linker provides significant advantages in preventing common and often troublesome side reactions that plague peptide synthesis.

Suppression of Racemization

The first amino acid's esterification to the resin is a step notoriously prone to racemization. The bulky, sterically hindered nature of the 2-chlorotrityl group effectively prevents this side reaction[6][8][9]. The reaction proceeds via a stable trityl cation intermediate, which reacts cleanly with the carboxylate of the incoming Fmoc-amino acid without the need for harsh activating agents that can promote racemization[8].

Minimization of Diketopiperazine (DKP) Formation

When synthesizing a dipeptide on a solid support, the deprotected N-terminus of the second amino acid can attack the ester linkage of the first, cyclizing to form a diketopiperazine and cleaving the desired peptide from the resin. This is especially problematic for sequences containing proline or other secondary amines in the first or second position. The steric hindrance provided by the 2-Cl-Trt resin significantly inhibits this intramolecular cyclization, preserving the linear peptide on the support and improving final yields[6][10][11].

Enhanced Purity by Avoiding Aggressive Reagents

The final cleavage and deprotection step in Fmoc/tBu synthesis typically employs a "cocktail" of 95% TFA mixed with various scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)[5]. These scavengers are necessary to quench the highly reactive tBu cations generated during deprotection, which would otherwise lead to the alkylation of sensitive side chains like tryptophan, methionine, and cysteine[5][12].

Cleavage from a 2-Cl-Trt support under mild conditions (e.g., AcOH/TFE/DCM) generates a less reactive 2-chlorotrityl cation that has a lower propensity to cause these modifications[3]. This results in a cleaner crude product, simplifying subsequent purification. While scavengers are still recommended when cleaving peptides with sensitive residues, the overall risk of side-product formation is substantially lower compared to a standard high-TFA global deprotection[3].

Comparative Performance Data

Parameter2-Chlorotrityl (2-Cl-Trt) Grouptert-Butyl (tBu) GroupRationale & Field Insight
Cleavage Condition Very Mild Acid (e.g., 1% TFA in DCM; AcOH/TFE/DCM)[3][5][13]Strong Acid (e.g., 95% TFA)[5][14]The stabilized trityl cation allows for facile cleavage, enabling orthogonality with tBu groups.
Orthogonality to tBu Fully Orthogonal[3][4]N/A (Is the protecting group)This is the cornerstone advantage for convergent peptide synthesis.
Racemization Risk Minimized during first AA loading[6][8]Higher risk depending on resin and activation method.The steric bulk of the 2-Cl-Trt group physically hinders racemization pathways.
DKP Formation Risk Suppressed[6][10][11]Significant, especially with Proline.Steric hindrance again prevents the necessary intramolecular cyclization.
Side-Chain Alkylation Low risk during mild cleavage[3]High risk without proper scavengers[12]The tBu cation is a potent and indiscriminate alkylating agent.
Primary Application Synthesis of protected fragments; difficult sequences.Standard side-chain protection.The 2-Cl-Trt group is a problem-solver for specific, challenging synthetic goals.

Experimental Protocols

To ensure the reproducibility and integrity of these findings, the following validated protocols are provided.

Protocol 1: Cleavage of a Fully Protected Peptide from 2-Cl-Trt Resin

This protocol is designed to release the peptide from the resin while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) intact.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Solution A: Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) in a 1:1:8 (v/v/v) ratio[13].

  • Cleavage Solution B: 1% TFA in dry DCM[5].

  • Reaction vessel with a sintered glass filter.

  • Cold diethyl ether for precipitation.

Methodology:

  • Swell the dried peptidyl-resin (e.g., 1 g) in DCM for 20-30 minutes in the reaction vessel.

  • Drain the DCM.

  • Add the cleavage solution (e.g., 10 mL of Solution A or B per gram of resin) to the swollen resin.

  • Agitate the suspension gently at room temperature. For 1% TFA, treatment is typically 4-5 short washes of 1-2 minutes each[10]. For the AcOH/TFE/DCM mixture, a single treatment of 30-60 minutes is common[3][13].

  • Drain the filtrate containing the cleaved peptide into a collection flask.

  • Wash the resin 2-3 times with additional cleavage solution or DCM and combine the filtrates.

  • Reduce the volume of the combined filtrates under reduced pressure.

  • Add the concentrated solution dropwise to a stirred flask of cold diethyl ether (approx. 10-fold volume excess) to precipitate the protected peptide.

  • Isolate the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

G Start Start: Dried Peptidyl-Resin Swell 1. Swell Resin in DCM Start->Swell Cleave 2. Add Mild Acid Cleavage Solution (e.g., 1% TFA/DCM) Swell->Cleave Filter 3. Filter & Collect Filtrate Cleave->Filter Wash 4. Wash Resin & Combine Filtrates Filter->Wash Concentrate 5. Concentrate Under Vacuum Wash->Concentrate Precipitate 6. Precipitate in Cold Ether Concentrate->Precipitate Isolate End: Isolate Protected Peptide Precipitate->Isolate

Protocol 2: Standard Global Deprotection of tBu Groups

This protocol is used for the final deprotection of the peptide, removing all tBu-based side-chain groups simultaneously with cleavage from a standard acid-labile resin.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: TFA / H₂O / Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio. (Note: Scavenger composition may vary based on peptide sequence)[5].

  • Reaction vessel.

  • Cold diethyl ether.

Methodology:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Concentrate the combined filtrates.

  • Precipitate the crude, deprotected peptide in cold diethyl ether as described in Protocol 1.

  • Isolate and dry the final peptide product.

Conclusion

While the tBu group remains an indispensable workhorse for side-chain protection in SPPS, the 2-Cl-Trt group offers a distinct and powerful set of advantages. Its extreme acid sensitivity provides an essential level of orthogonality for the synthesis of protected peptide fragments, a cornerstone of modern protein synthesis. Furthermore, its inherent ability to suppress racemization and diketopiperazine formation addresses two of the most persistent challenges in peptide chemistry, leading to higher yields and purer products. For researchers tackling complex sequences, long peptides, or convergent synthesis strategies, a deep understanding and application of the 2-Cl-Trt protecting group is not merely beneficial—it is essential for achieving the highest standards of scientific integrity and synthetic success.

References

  • Barlos, K., et al. (2023). "Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation." National Institutes of Health.[Link]

  • Merck Millipore. "Novabiochem® - Fmoc resin cleavage protocols." Merck Millipore Technical Bulletin.[Link]

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin." Special Publication-Royal Society of Chemistry.[Link]

  • Collins, J. M., et al. (2020). "Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane." Green Chemistry.[Link]

  • AAPPTec. "Cleaving protected peptides from 2-chlorotrityl resin." AAPPTec Technical Note.[Link]

  • Srinivasan, C., et al. (2022). "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development.[Link]

  • Little, M., et al. (2025). "Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis." ResearchGate.[Link]

  • Nowick, J. S., et al. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." University of California, Irvine.[Link]

  • CBL Patras. "Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection." CBL Patras Technical Note.[Link]

  • Albericio, F., et al. "Chlorotrityl Chloride (CTC) Resin as a Reusable Carboxyl Protecting Group." Universidad de La Rioja.[Link]

  • Applied Polytech. "2 Chlorotrityl Chloride Resin." Applied Polytech Product Information.[Link]

  • AAPPTec. "Cleavage Cocktails; Reagent H." AAPPTec Technical Note.[Link]

  • Bollhagen, R., et al. (1994). "A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin." Journal of the Chemical Society, Chemical Communications.[Link]

  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)." AAPPTec Overview.[Link]

  • Ashenhurst, J. (2015). "Protecting Groups For Alcohols." Master Organic Chemistry.[Link]

  • Barlos, K., et al. (2023). "Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation." ResearchGate.[Link]

  • CEM Corporation. "Minimal Protection Strategies for SPPS." CEM Corporation Technical Note.[Link]

  • Organic Chemistry Portal. "tert-Butyl Ethers." Organic Chemistry Portal.[Link]

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTec Technical Note.[Link]

  • University of Windsor. "Alcohol Protecting Groups." University of Windsor Course Material.[Link]

  • Brimble, M. A., et al. (2020). "Cys thiol protection with the tert-butyl (tBu) protecting group." ResearchGate.[Link]

Sources

The Alchemist's Choice: A Comparative Guide to Protecting Groups and Their Impact on Crude Peptide Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic peptide chemistry, the pursuit of purity is paramount. The crude peptide, the direct product of solid-phase peptide synthesis (SPPS), is a complex mixture containing the desired full-length peptide alongside a challenging array of impurities. These byproducts, arising from incomplete reactions and various side reactions, directly impact the yield and feasibility of downstream purification. At the heart of controlling these outcomes lies the strategic selection of protecting groups.

This guide provides an in-depth, objective comparison of the two most prevalent protecting group strategies in SPPS: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. We will dissect the fundamental chemical principles of each strategy, explore their influence on common side reactions, and present a comparative analysis of their impact on the purity of the crude peptide product. This analysis is supported by standardized experimental protocols and illustrative data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Cornerstone of Peptide Synthesis: The Role of Protecting Groups

The stepwise assembly of amino acids into a peptide chain is a carefully orchestrated process.[1][] Each amino acid possesses at least two reactive functional groups: the α-amino group and the α-carboxyl group. To ensure the formation of the correct peptide bond and prevent uncontrolled polymerization, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[3] This protecting group must be stable during the coupling reaction but readily removable under conditions that do not cleave the growing peptide from its solid support or remove the permanent protecting groups on reactive amino acid side chains.[3] This principle of selective removal is known as orthogonality .

The two dominant strategies in modern SPPS, Fmoc/tBu and Boc/Bn, are built upon this principle of orthogonality. The choice between them has profound implications for the efficiency of the synthesis and the purity of the crude product.

At the Bench: A Tale of Two Strategies

To provide a tangible comparison, we will consider the synthesis of a hypothetical model pentapeptide, Tyr-Gly-Gly-Phe-Leu-NH₂ , on a Rink Amide resin. This sequence is simple enough to highlight the fundamental differences between the Fmoc and Boc strategies without introducing excessive complexity from reactive side chains.

The Fmoc/tBu Strategy: A Story of Mildness

The Fmoc strategy is the most widely used method in contemporary peptide synthesis, primarily due to its milder reaction conditions.[4] The temporary Nα-Fmoc group is removed by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1] The permanent side-chain protecting groups, such as tert-butyl (tBu) for Tyrosine, are acid-labile and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[]

A detailed step-by-step protocol for the synthesis of our model peptide using the Fmoc strategy is provided below.

1. Resin Preparation:

  • Swell Rink Amide resin (100-200 mesh, 0.5 mmol/g substitution) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Leu-OH):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Coupling: Dissolve Fmoc-Leu-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3x).

3. Subsequent Amino Acid Cycles (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH):

  • Repeat the deprotection and coupling steps for each subsequent amino acid.

4. Final Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and DCM (3x).

5. Cleavage and Global Deprotection:

  • Treat the dried peptide-resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

6. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by RP-HPLC and Mass Spectrometry.

The Boc/Bn Strategy: The Classic Workhorse

The Boc strategy, the original method developed by Merrifield, employs the acid-labile Boc group for temporary Nα-protection.[5] This group is removed with a moderately strong acid, typically TFA. The permanent side-chain protecting groups, such as Benzyl (Bzl) ethers for Tyrosine, require a much stronger acid, like hydrofluoric acid (HF), for removal during the final cleavage.[]

The synthesis of our model peptide using the Boc strategy follows a different workflow.

1. Resin Preparation:

  • Swell MBHA resin in DCM for 1 hour.

  • Drain the DCM.

2. First Amino Acid Coupling (Boc-Leu-OH):

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 30 min).

  • Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization: Treat the resin with 10% DIPEA in DCM (2 x 2 min).

  • Wash the resin with DCM (3x).

  • Coupling: Dissolve Boc-Leu-OH (4 eq) and HBTU (3.9 eq) in DMF. Add DIPEA (8 eq) and immediately add to the resin. Agitate for 2 hours.

  • Wash the resin with DMF (3x).

3. Subsequent Amino Acid Cycles (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH):

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

4. Final Boc Deprotection:

  • Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 30 min).

  • Wash the resin with DCM (3x).

5. Cleavage and Global Deprotection:

  • Dry the peptide-resin under vacuum.

  • Perform HF cleavage at 0°C for 1 hour in the presence of a scavenger such as anisole.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

6. Analysis:

  • Dissolve the crude peptide and analyze by RP-HPLC and Mass Spectrometry.

Visualizing the Synthetic Workflows

SPPS_Workflow cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bn Strategy Fmoc_Start Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Cycle Repeat for each Amino Acid Fmoc_Coupling->Fmoc_Cycle Fmoc_Cycle->Fmoc_Deprotection Next cycle Fmoc_Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Fmoc_Cycle->Fmoc_Final_Cleavage Final cycle Fmoc_Product Crude Peptide Fmoc_Final_Cleavage->Fmoc_Product Boc_Start Start with MBHA Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIPEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Amino Acid Coupling (HBTU/DIPEA) Boc_Neutralization->Boc_Coupling Boc_Cycle Repeat for each Amino Acid Boc_Coupling->Boc_Cycle Boc_Cycle->Boc_Deprotection Next cycle Boc_Final_Cleavage Final Cleavage & Deprotection (HF) Boc_Cycle->Boc_Final_Cleavage Final cycle Boc_Product Crude Peptide Boc_Final_Cleavage->Boc_Product Aspartimide_Formation Peptide ...-NH-CH(CH₂COOH)-CO-NH-Gly-... Asp-Gly Peptide Piperidine Piperidine (Base) Aspartimide ...-N-CH(CH₂CO-N-CO)-Gly-... Aspartimide Intermediate Piperidine->Aspartimide Cyclization Alpha_Peptide ...-NH-CH(CH₂COOH)-CO-NH-Gly-... α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis (minor) Beta_Peptide ...-NH-CH(COOH)-CH₂-CO-NH-Gly-... β-Aspartyl Peptide (Impurity) Aspartimide->Beta_Peptide Hydrolysis (major)

Sources

A Senior Application Scientist's Guide to Cleavage Cocktails for Peptides on 2-Chlorotrityl Resin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in peptide synthesis and drug development, the 2-chlorotrityl chloride (2-CTC) resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the generation of fully protected peptide fragments destined for convergent synthesis strategies. Its defining characteristic is its extreme acid lability, which allows for the cleavage of the peptide-resin linkage under exceptionally mild conditions, thereby preserving acid-sensitive side-chain protecting groups.[1] However, the very sensitivity that makes this resin so valuable also necessitates a careful and informed choice of cleavage cocktail. The selection of an inappropriate cleavage method can lead to incomplete cleavage, premature deprotection of side chains, or other undesirable side reactions, ultimately compromising the yield and purity of the final product.

This guide provides an in-depth comparison of various cleavage cocktails for the 2-CTC resin, grounded in experimental data and field-proven insights. We will explore the mechanistic rationale behind different reagent choices, compare their performance, and provide detailed, validated protocols to ensure reproducible success in your laboratory.

The Decisive Moment: Understanding Cleavage from 2-CTC Resin

The linkage of the first amino acid to the 2-CTC resin is an ester bond formed with the trityl moiety. The cleavage of this bond is an acid-catalyzed process that proceeds via an SN1 mechanism. The acid protonates the ester oxygen, making the trityl group a better leaving group. The departure of the peptide is facilitated by the formation of a stable 2-chlorotrityl cation. The choice of acid and solvent in the cleavage cocktail dictates the kinetics and selectivity of this reaction. The ideal cocktail will efficiently cleave the peptide from the resin while leaving the various side-chain protecting groups (e.g., Boc, tBu, Trt) intact.

A Comparative Analysis of Mild Cleavage Cocktails

The primary application of 2-CTC resin is the synthesis of fully protected peptide fragments. This requires a cleavage cocktail that is strong enough to break the resin linkage but too weak to remove the side-chain protecting groups. Below, we compare the most common and effective mild cleavage cocktails.

The Workhorse: Acetic Acid/Trifluoroethanol/Dichloromethane (AcOH/TFE/DCM)

For many years, a mixture of acetic acid, trifluoroethanol, and dichloromethane has been a standard choice for cleavage from 2-CTC resin. TFE acts to swell the resin and solubilize the peptide, while the acetic acid provides the necessary acidic environment for cleavage.

  • Composition: Typically a 1:1:8 (v/v/v) mixture of AcOH/TFE/DCM.

  • Mechanism: The weakly acidic nature of acetic acid is sufficient to slowly protonate the ester linkage, leading to cleavage without significant removal of most acid-labile protecting groups.

  • Advantages: It is a well-established and reliable method. The reagents are relatively inexpensive and readily available.

  • Disadvantages: The cleavage process can be slow, often requiring 30 minutes to an hour for completion. The presence of acetic acid, a carboxylic acid, in the cleavage mixture can be problematic for subsequent purification and downstream applications, sometimes requiring extensive work-up procedures to remove.[2][3]

The Rapid Alternative: Hexafluoroisopropanol (HFIP) in DCM

A significant advancement in cleavage methodology for 2-CTC resin came with the introduction of hexafluoroisopropanol (HFIP).[2][3] HFIP is a highly polar, non-acidic solvent that can facilitate cleavage through solvolysis.

  • Composition: A 20% (v/v) solution of HFIP in DCM is commonly used.[4]

  • Mechanism: While HFIP is a very weak acid, it is sufficiently strong to promote the solvolytic cleavage of the highly labile ester bond to the 2-chlorotrityl resin.[2] Its superior solvent properties for both the resin and protected peptides contribute to its efficiency.[2]

  • Advantages: The cleavage is remarkably fast, often achieving quantitative release in as little as three minutes.[2] This method yields protected peptides in high purity, frequently exceeding 95%, without the need for subsequent purification.[2][3] A significant advantage is the absence of carboxylic acids in the cleavage cocktail, simplifying work-up.[2][3] Furthermore, studies have shown that this method results in minimal racemization of the C-terminal amino acid (<0.1%).[2][3]

  • Disadvantages: HFIP is more expensive than acetic acid. For very acid-labile side-chain protecting groups like the trityl (Trt) group on Ser, Thr, or His, some minor deprotection may be observed depending on the reaction time.[2]

The Fine-Tuned Approach: Dilute Trifluoroacetic Acid (TFA) in DCM

For a more controlled and potent cleavage, a very dilute solution of trifluoroacetic acid (TFA) can be employed. This method leverages the strong acidity of TFA at a concentration low enough to maintain selectivity.

  • Composition: Typically 1-2% (v/v) TFA in DCM.

  • Mechanism: TFA directly protonates the ester linkage, leading to rapid cleavage. The low concentration is key to preventing significant premature deprotection of side chains.

  • Advantages: The cleavage is generally fast and efficient. This method is particularly useful when dealing with more robust protecting groups or when a slightly stronger acidic condition is beneficial.

  • Disadvantages: There is a higher risk of partial deprotection of more sensitive side-chain protecting groups compared to the AcOH or HFIP methods. The optimal concentration of TFA and cleavage time may require careful optimization for each specific peptide to balance cleavage efficiency with protecting group integrity.

Greener Alternatives to Dichloromethane

Growing environmental concerns have spurred research into replacing halogenated solvents like dichloromethane (DCM). Recent studies have shown that anisole or 1,3-dimethoxybenzene can be effective substitutes for DCM in the cleavage of protected peptides from 2-CTC resin.[5]

  • Composition: 2% TFA in either anisole or 1,3-dimethoxybenzene.[5]

  • Performance: These solvent systems have been shown to provide cleavage yields comparable to those obtained with DCM.[5] An added benefit is their higher boiling point, which can reduce the risk of premature removal of the most labile protecting groups, such as the Trt group on Histidine.[5]

Experimental Data Summary

The following table summarizes the performance of the different mild cleavage cocktails based on data from the cited literature.

Cleavage CocktailCompositionCleavage TimeYieldPurityKey Considerations
AcOH/TFE/DCM 1:1:8 (v/v/v)30-60 minHighGood to HighWell-established; presence of acetic acid may require extra work-up.[2][3]
HFIP/DCM 20% HFIP (v/v)~3 min[2]Quantitative[2]>95%[2][3]Very fast and clean; minimal racemization; ideal for fragment condensation.[2][3]
TFA/DCM 1-2% TFA (v/v)5-15 minHighGood to HighRequires careful optimization to avoid side-chain deprotection.
TFA/Anisole 2% TFA (v/v)30-120 minHighHighGreener alternative to DCM; higher boiling point can be advantageous.[5]

Strong Cleavage: Simultaneous Deprotection and Resin Removal

While 2-CTC resin is primarily used for generating protected fragments, it can also be used for the synthesis of fully deprotected peptides. In this case, a strong acid cleavage cocktail is employed to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Composition: A common and effective cocktail is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIPS).[6]

  • Mechanism: TFA is a strong acid that effects cleavage and removes protecting groups like Boc, tBu, and Pbf. The other components are "scavengers" that trap the highly reactive carbocations generated during the deprotection process, preventing them from modifying sensitive amino acid residues such as tryptophan, methionine, and cysteine.[6]

  • Advantages: This method provides the final, deprotected peptide in a single step.

  • Disadvantages: The harsh acidic conditions can lead to side reactions if not properly controlled and scavenged. This approach is generally reserved for peptides that do not contain protecting groups that are sensitive to these conditions and are not intended for fragment condensation.

Experimental Protocols

Workflow for Peptide Cleavage from 2-Chlorotrityl Resin

G cluster_prep Preparation cluster_cleavage Cleavage cluster_workup Work-up Resin Peptide-on-Resin Wash_DCM Wash with DCM (3x) Resin->Wash_DCM Dry_Resin Dry Resin Under Vacuum Wash_DCM->Dry_Resin Add_Cocktail Add Cleavage Cocktail Dry_Resin->Add_Cocktail Incubate Incubate (Time varies) Add_Cocktail->Incubate Filter Filter and Collect Filtrate Incubate->Filter Wash_Resin Wash Resin with Cocktail Filter->Wash_Resin Combine Combine Filtrates Wash_Resin->Combine Evaporate Evaporate Solvent Combine->Evaporate Precipitate Precipitate with Cold Ether Evaporate->Precipitate Isolate Isolate Peptide Precipitate->Isolate

Caption: General workflow for cleaving peptides from 2-chlorotrityl resin.

Protocol 1: Mild Cleavage with HFIP/DCM (for Protected Peptides)
  • Preparation: Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) in a reaction vessel for 10 minutes. Drain the solvent.

  • Cleavage Solution: Prepare a solution of 20% hexafluoroisopropanol (HFIP) in DCM (v/v). For 1 g of resin, prepare 15 mL of the solution (3 mL HFIP in 12 mL DCM).[4]

  • Cleavage: Add the cleavage solution to the resin and agitate gently at room temperature. The cleavage is typically complete within 3-5 minutes.[2] To ensure complete recovery, the cleavage can be performed in two steps: add half the solution, agitate for 5 minutes, filter, then add the second half, agitate for another 5 minutes, and filter.

  • Collection: Combine the filtrates.

  • Work-up: Evaporate the DCM and HFIP under reduced pressure. The resulting protected peptide can often be used directly in the next step without further purification.[2][3] If necessary, the peptide can be precipitated from the concentrated solution by the addition of cold diethyl ether.

Protocol 2: Mild Cleavage with AcOH/TFE/DCM (for Protected Peptides)
  • Preparation: Swell the peptide-resin (1 g) in DCM (10 mL) for 10 minutes and drain.

  • Cleavage Solution: Prepare a 1:1:8 (v/v/v) mixture of acetic acid/trifluoroethanol/DCM. For 1 g of resin, prepare approximately 20 mL of the cocktail.

  • Cleavage: Suspend the resin in half of the cleavage mixture and allow it to stand at room temperature for 30 minutes.

  • Collection: Filter the resin and wash it with the remaining cleavage mixture.

  • Work-up: Combine the filtrates and concentrate under reduced pressure to remove the DCM. Add cold diethyl ether to precipitate the peptide.

Protocol 3: Strong Cleavage with Reagent B (for Deprotected Peptides)
  • Preparation: Ensure the N-terminal Fmoc group has been removed. Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIPS (v/v/v/v). Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[6]

  • Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Work-up: Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether. Isolate the precipitated peptide by centrifugation or filtration.

Choosing the Right Cocktail: A Decision Framework

G Start Goal of Cleavage? Protected Fully Protected Peptide Fragment Start->Protected Preserve Side-Chain Protecting Groups Deprotected Fully Deprotected Peptide Start->Deprotected Simultaneous Cleavage and Deprotection HFIP Use HFIP/DCM Cocktail (Fast, High Purity) Protected->HFIP Speed and Purity are Critical AcOH Use AcOH/TFE/DCM Cocktail (Established, Economical) Protected->AcOH Cost is a Major Concern TFA_mild Use 1-2% TFA/DCM Cocktail (Requires Optimization) Protected->TFA_mild Fine-tuning is Desired TFA_strong Use Reagent B (TFA with Scavengers) Deprotected->TFA_strong

Caption: Decision tree for selecting a cleavage cocktail for 2-chlorotrityl resin.

Conclusion

The choice of cleavage cocktail for peptides synthesized on 2-chlorotrityl resin is a critical step that significantly impacts the outcome of the synthesis. For the preparation of fully protected peptide fragments, the HFIP/DCM method stands out as a superior choice due to its speed, efficiency, and the high purity of the resulting peptides, which are often suitable for direct use in subsequent fragment condensations. While the traditional AcOH/TFE/DCM method remains a viable and economical option, the advantages of the HFIP protocol in terms of process time and product quality are compelling. For instances where simultaneous cleavage and deprotection are desired, a standard TFA-based cocktail with appropriate scavengers is the method of choice. By understanding the mechanisms and trade-offs of each approach, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve their desired products with high fidelity.

References

  • Nowick, J.S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. Available from: [Link]

  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840–2845. Available from: [Link]

  • AAPPTec. (n.d.). Cleave Protected Peptides from 2-Chloro-Trityl Resin. Retrieved from [Link]

  • CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947-3950.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • ResearchGate. (n.d.). A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Tyr(2-Cltrt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of scientific advancement must be built on a foundation of uncompromised safety. Handling specialized reagents like N-α-Fmoc-O-(2-chlorotrityl)-L-tyrosine, or Fmoc-Tyr(2-Cltrt)-OH, requires a nuanced understanding that extends beyond the product itself to encompass the entire workflow. This guide provides essential, field-proven safety protocols, logistical plans, and the scientific rationale behind them, ensuring both the integrity of your research and the protection of your team.

The core principle of laboratory safety when handling this compound is recognizing that the primary hazards often arise not from the compound in its solid state, but from the potent reagents and solvents used alongside it in Solid-Phase Peptide Synthesis (SPPS). Therefore, a comprehensive safety plan must be process-oriented.

Section 1: A Process-Based Hazard Assessment

This compound is a cornerstone of modern peptide synthesis, featuring two key orthogonal protecting groups: the base-labile Fmoc group and the highly acid-labile 2-chlorotrityl group.[1] This elegant chemical design dictates the use of specific, and often aggressive, reagents for their sequential removal. Understanding the "why" behind each procedural step is critical to appreciating the associated risks.

  • The Compound Itself : In its solid form, this compound is a white to beige powder. While safety data sheets for similar compounds do not classify it as a hazardous substance, it is a combustible solid and a fine powder.[2] The primary risks are nuisance dust inhalation and direct contact with eyes and skin.

  • Process-Related Hazards : The significant risks are introduced during the SPPS workflow. The deprotection of the Fmoc group requires a strong base (typically piperidine), while the cleavage of the 2-Cltrt group or the final peptide from the resin involves a strong, corrosive acid (Trifluoroacetic Acid - TFA).[3] These steps are usually performed in hazardous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Table 1: Hazard Summary of this compound and Associated Reagents

Substance Form Primary Hazard(s) Causality in Workflow
This compound Solid Powder Combustible solid; potential for dust inhalation; eye/skin irritant. Starting material for peptide synthesis.
Piperidine Liquid Toxic, flammable, corrosive. Reagent for N-α-Fmoc group removal.[3]
Trifluoroacetic Acid (TFA) Liquid Severe skin burns and eye damage; highly corrosive. Reagent for side-chain 2-Cltrt deprotection or final cleavage from resin.[1]
N,N-Dimethylformamide (DMF) Liquid Reproductive toxin; skin/eye irritant. Primary solvent for coupling and Fmoc deprotection steps.[3]

| Dichloromethane (DCM) | Liquid | Suspected carcinogen; skin/eye irritant. | Solvent for washing and for 2-Cltrt deprotection/cleavage.[1] |

Section 2: The Core PPE and Engineering Control Protocol

A multi-layered approach, beginning with engineering controls and supplemented by rigorous PPE protocols, is the only self-validating system for ensuring safety.

Engineering Controls: Your First Line of Defense

The causality is simple: if you are not exposed to a hazard, it cannot harm you. Engineering controls are designed to minimize exposure at the source.

  • Chemical Fume Hood : All manipulations of this compound powder (weighing, transferring, dissolving) and all subsequent reaction steps involving volatile solvents or reagents (DMF, DCM, piperidine, TFA) must be performed inside a certified chemical fume hood. This prevents the inhalation of both fine chemical dust and hazardous vapors.

  • Ventilated Storage : Store this compound in a cool, well-ventilated area away from sources of ignition.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific task being performed. A one-size-fits-all approach is insufficient.

Table 2: Recommended PPE for Specific Laboratory Tasks

Task Hand Protection Eye/Face Protection Body & Respiratory Protection
Weighing/Handling Solid Nitrile gloves. Tightly fitting safety goggles.[2] Standard lab coat. N95/P1 dust mask if potential for dust generation outside a fume hood exists.[2]
Solubilization & Coupling Nitrile gloves (check breakthrough time for DMF/DCM). Tightly fitting safety goggles and/or face shield. Standard lab coat. All work performed in a fume hood.
Fmoc Deprotection Chemical-resistant gloves (e.g., thicker nitrile or neoprene for piperidine). Face shield worn over safety goggles. Chemical-resistant apron over a lab coat. All work performed in a fume hood.

| Cleavage with TFA | Chemical-resistant gloves (e.g., butyl rubber or laminate film). | Face shield worn over safety goggles. | Chemical-resistant apron over a lab coat. All work performed in a fume hood. |

Section 3: Step-by-Step Safe Handling Workflow

This protocol provides a direct, procedural guide for safely handling this compound from container to reaction vessel.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood Functionality B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place Balance and Apparatus in Hood B->C D Carefully Weigh This compound Powder C->D E Transfer Powder to Reaction Vessel D->E F Add Solvents and Initiate Reaction E->F G Segregate & Dispose of Contaminated Solid Waste F->G H Collect Hazardous Liquid Waste F->H G->H I Doff PPE Using Correct Technique H->I J Thoroughly Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation : Before handling any chemicals, verify that the chemical fume hood has a current certification and is drawing air correctly. Don the primary layer of PPE: a lab coat, tightly fitting safety goggles, and nitrile gloves.[2]

  • Weighing and Transfer (Inside Fume Hood) :

    • Place all necessary equipment (spatula, weigh paper/boat, reaction vessel) inside the fume hood.

    • To minimize dust dispersal, open the container of this compound slowly.

    • Use a clean spatula to carefully transfer the desired amount of powder to the weigh paper. Avoid any rapid movements that could create airborne dust.

    • Carefully transfer the weighed powder into the reaction vessel.

  • Solubilization : While still in the fume hood, add the appropriate solvent (e.g., DMF) to the reaction vessel to dissolve the solid. This minimizes the risk of dust exposure during subsequent steps.

  • Performing the Reaction : When adding hazardous reagents like piperidine or TFA, upgrade PPE as specified in Table 2 (e.g., add a face shield and chemical-resistant apron). Perform all additions slowly and carefully.

  • Doffing PPE & Hygiene : After the procedure is complete and all waste is secured, remove PPE in the correct order (gloves first, then apron, face shield, and goggles), avoiding contact between contaminated outer surfaces and your skin.[2] Wash hands and arms thoroughly with soap and water.

Section 4: Emergency and Disposal Plans

A proactive plan for managing incidents and waste is a non-negotiable component of laboratory safety.

Emergency Response Protocols
  • Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15 minutes.[2][5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill and Waste Management
  • Small Solid Spill : For a small spill of the powder inside a fume hood, gently sweep it up with a brush and dustpan, avoiding dust creation. Place the material in a sealed, labeled container for chemical waste. Clean the area with a wet paper towel.

  • Solid Waste Disposal : All contaminated disposable items (e.g., gloves, weigh papers, paper towels) must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste Disposal : All liquid waste, including reaction mixtures and solvent washes containing DMF, DCM, TFA, or piperidine, must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not pour any chemical waste down the drain .[2]

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects your most valuable asset—your scientists—and ensures the continued integrity and success of your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorotrityl chloride resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Leu-2-Cl-Trt Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 2-Chlorotrityl chloride resin (100-200 mesh). Retrieved from [Link]

  • MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ACS Publications. (2018). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Capot Chemical. (2021). MSDS of 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Fmoc-Tyr(2-Cltrt)-OH
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Fmoc-Tyr(2-Cltrt)-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.